Product packaging for Advantame(Cat. No.:CAS No. 714229-20-6)

Advantame

Cat. No.: B10861123
CAS No.: 714229-20-6
M. Wt: 476.5 g/mol
InChI Key: NQQIEOGMDRFTDZ-HLRBRJAUSA-N
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Description

Advantame is a useful research compound. Its molecular formula is C24H32N2O8 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N2O8 B10861123 Advantame CAS No. 714229-20-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

714229-20-6

Molecular Formula

C24H32N2O8

Molecular Weight

476.5 g/mol

IUPAC Name

(3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C24H30N2O7.H2O/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16;/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29);1H2/t18-,19-;/m0./s1

InChI Key

NQQIEOGMDRFTDZ-HLRBRJAUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O.O

Canonical SMILES

COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O.O

Origin of Product

United States

Foundational & Exploratory

Advantame: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Advantame, a high-potency sweetener, has garnered significant interest within the food and pharmaceutical industries. This technical guide provides a detailed overview of its chemical properties, synthesis, analytical methodologies, and metabolic fate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is chemically designated as N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate.[1][2] It is structurally similar to aspartame and neotame as an N-substituted derivative of aspartame.[1][3] The sweetener is a white to yellow powder and is noted for being approximately 20,000 times sweeter than sucrose and about 100 times sweeter than aspartame.[2]

PropertyValueReference
CAS Number 714229-20-6 (monohydrate)
Molecular Formula C24H30N2O7·H2O
Molecular Weight 476.52 g/mol (monohydrate)
Melting Point 101.5 °C
Solubility in Water (25°C) 0.099 g/100 mL (very slightly soluble)
Solubility in Ethanol (25°C) 1.358 g/100 mL (sparingly soluble)
Assay (anhydrous basis) 97.0% - 102.0%
Water Content Not more than 5%
Residue on Ignition Not more than 0.2%
Lead (Pb) Not more than 1 mg/kg

Synthesis of this compound

The manufacturing of this compound is a three-step chemical synthesis process. The process begins with the production of 3-hydroxy-4-methoxycinnamaldehyde (HMCA), which is then selectively hydrogenated to form 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde (HMPA). The final step involves the N-alkylation of aspartame with HMPA to produce this compound.

G cluster_0 Step 1: HMCA Synthesis cluster_1 Step 2: HMPA Synthesis cluster_2 Step 3: this compound Synthesis Isovanillin Isovanillin HMCA 3-hydroxy-4-methoxycinnamaldehyde (HMCA) Isovanillin->HMCA Aldol Condensation NaOH_Methanol NaOH in Methanol/Water NaOH_Methanol->HMCA HMCA_step2 HMCA HMPA 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde (HMPA) HMCA_step2->HMPA Selective Hydrogenation Hydrogen Hydrogen Hydrogen->HMPA HMPA_step3 HMPA This compound This compound HMPA_step3->this compound N-alkylation Aspartame Aspartame Aspartame->this compound

Caption: this compound Synthesis Workflow.

Experimental Protocols

Synthesis of this compound (Exemplary Protocol)

A detailed experimental protocol for the synthesis of this compound involves the reductive amination of aspartame with (3-hydroxy-4-methoxy) cinnamaldehyde. In one patented method, sodium borohydride is dissolved in acetic acid and cooled. (3-hydroxy-4-methoxy) cinnamaldehyde and aspartame are added to this suspension and stirred. The resulting mixture is then subjected to hydrogenation using a palladium/carbon catalyst. The final product is purified by recrystallization from a methanol-water mixture.

Quantification in Food Matrices

A common method for the determination of this compound in food products is Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation: The sample is extracted with a methanol-water solution (50:50, v/v) and then centrifuged. The resulting supernatant is filtered before analysis.

  • Instrumentation: An Agilent SB-C18 column (150 mm × 2.1 mm, 5 µm) is typically used with gradient elution. Detection is performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.

  • Validation: This method has shown good linearity in the range of 0.01-1.0 mg/L with correlation coefficients exceeding 0.997. The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.03 mg/kg and 0.10 mg/kg, respectively. Average spiked recoveries range from 80.3% to 98.0%.

Metabolic and Degradation Pathways

Metabolism

Orally administered this compound is primarily converted to ANS9801-acid in the gastrointestinal tract before absorption. While this compound is rapidly but poorly absorbed, the main route of excretion is through the feces.

This compound This compound (Oral) GI_Tract Gastrointestinal Tract This compound->GI_Tract ANS9801_acid ANS9801-acid GI_Tract->ANS9801_acid Hydrolysis Absorption Absorption (Poor) ANS9801_acid->Absorption Excretion Fecal Excretion Absorption->Excretion This compound This compound Advantame_Acid This compound-Acid This compound->Advantame_Acid Major Pathway (Hydrolysis) Beta_Rearrangement β-rearrangement Products This compound->Beta_Rearrangement Minor Pathway

References

Advantame Metabolism and Excretion in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic and excretory pathways of advantame, a high-intensity sweetener, in humans. The information presented is compiled from publicly available safety and pharmacokinetic studies, intended to serve as a resource for researchers and professionals in the fields of food science, toxicology, and drug development.

Metabolism of this compound

This compound undergoes limited absorption and is primarily metabolized in the gastrointestinal tract before systemic circulation. The principal metabolic transformation is the hydrolysis of the methyl ester group, leading to the formation of its main metabolite, ANS9801-acid.

The metabolic cascade of this compound can be summarized as follows:

  • Primary Pathway: De-esterification: In the gastrointestinal tract, this compound is rapidly and extensively converted to its de-esterified form, ANS9801-acid (N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl]-L-phenylalanine). This is the predominant metabolite found in both plasma and excreta.

  • Secondary Pathways: A smaller fraction of this compound and its primary metabolite, ANS9801-acid, undergoes further metabolism. This results in the formation of minor metabolites, including:

    • N-(3-(3-hydroxy-4-methoxyphenyl))propyl-L-aspartic acid (HF-1): This metabolite is formed through the cleavage of the amide bond linking the aspartic acid and phenylalanine moieties.

    • 5-(3-aminopropyl)-2-methoxyphenol (HU-1): This is another minor metabolite identified in urine.

Excretion of this compound and its Metabolites

The elimination of this compound and its metabolites from the human body is relatively rapid and occurs predominantly through the feces.

  • Fecal Excretion: The vast majority of an orally administered dose of this compound is excreted in the feces. Approximately 89% of the ingested this compound is eliminated via this route. The excreted compounds in feces consist of unchanged this compound and its metabolites, primarily ANS9801-acid and HF-1.

  • Urinary Excretion: A minor portion of the administered dose is excreted in the urine, accounting for about 6.2% of the total dose. The urinary metabolite profile includes small amounts of ANS9801-acid, HF-1, and HU-1.

Quantitative Data Summary

The following tables summarize the quantitative data on the excretion of this compound and its metabolites in humans, based on studies utilizing ¹⁴C-labeled this compound.

Table 1: Excretion of this compound and Metabolites in Humans

Excretion RoutePercentage of Administered Dose (%)
Feces89
Urine6.2

Source:

Table 2: Distribution of this compound and its Metabolites in Feces

MetabolitePercentage of Administered Dose (%)
De-esterified this compound (ANS9801-acid)52
N-(3-(3-hydroxy-4-methoxyphenyl))propyl-L-aspartic acid (HF-1) and Phenylalanine30

Source:

Table 3: Distribution of this compound and its Metabolites in Urine

MetabolitePercentage of Administered Dose (%)
De-esterified this compound (ANS9801-acid)2.3
5-(3-aminopropyl)-2-methoxyphenol (HU-1)1.9
N-(3-(3-hydroxy-4-methoxyphenyl))propyl-L-aspartic acid (HF-1)1.0

Source:

Experimental Protocols

Several clinical studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A human ADME study was conducted using ¹⁴C-labeled this compound to trace its fate in the body.

  • Study Design: An open-label, single-dose study in healthy human subjects.

  • Test Substance: Oral administration of ¹⁴C-labeled this compound. The exact number of subjects and the specific radioactive dose are not detailed in the available literature.

  • Sample Collection: Blood, urine, and feces were collected at predetermined intervals to measure total radioactivity and to profile and quantify this compound and its metabolites.

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) coupled with radiochemical detection was used to separate and quantify this compound and its metabolites. Mass spectrometry (MS) was likely used for structural identification of the metabolites.

Clinical Safety and Pharmacokinetic Studies

Two primary studies have been reported:

  • Single Escalating Dose Study:

    • Subjects: 24 healthy adult volunteers.

    • Dosage: Randomized to receive single oral doses of 0.1, 0.25, or 0.5 mg/kg body weight.

    • Assessments: Pharmacokinetic and safety parameters were monitored for 8 days post-dose. Plasma concentrations of this compound and ANS9801-acid were measured.

  • Multiple-Dose Study:

    • Subjects: 24 healthy adult volunteers.

    • Dosage: Randomized to receive 30 mg of this compound per day (administered in three divided doses) or a placebo for 4 weeks.

    • Assessments: Safety and tolerability were the primary endpoints. Plasma concentrations of this compound and ANS9801-acid were also monitored.

In both studies, plasma concentrations of this compound and its primary metabolite, ANS9801-acid, were often below the limit of quantification.

Analytical Methodologies

The quantification of this compound and its metabolites in biological matrices has been accomplished using validated analytical methods.

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) Detection: This is the primary technique used for the separation and quantification of this compound and its metabolites in various matrices. Specific methods would involve:

    • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix (plasma, urine, feces).

    • Chromatographic Separation: A C18 reversed-phase HPLC column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the quantification of the parent compound and its metabolites.

Visualizations

Metabolic Pathway of this compound

Advantame_Metabolism This compound This compound ANS9801_acid ANS9801-acid (De-esterified this compound) This compound->ANS9801_acid Hydrolysis (Gastrointestinal Tract) HF1 HF-1 (N-(3-(3-hydroxy-4-methoxyphenyl)) propyl-L-aspartic acid) ANS9801_acid->HF1 Amide Cleavage Excretion_Feces Excretion in Feces ANS9801_acid->Excretion_Feces Excretion_Urine Excretion in Urine ANS9801_acid->Excretion_Urine Phenylalanine Phenylalanine ANS9801_acid->Phenylalanine Amide Cleavage HF1->Excretion_Feces HF1->Excretion_Urine HU1 HU-1 (5-(3-aminopropyl)-2-methoxyphenol) HU1->Excretion_Urine

Caption: Metabolic pathway of this compound in humans.

Experimental Workflow for a Human ADME Study

advantame sweetness potency compared to sucrose and aspartame

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Sweetness Potency of Advantame in Comparison to Sucrose and Aspartame

This technical guide provides a comprehensive analysis of the sweetness potency of this compound, a high-intensity sweetener, in relation to sucrose (table sugar) and aspartame. The document is intended for researchers, scientists, and professionals in drug and food development, offering detailed quantitative data, experimental methodologies, and visual representations of key concepts.

Quantitative Comparison of Sweetness Potency

This compound is a potent, non-caloric artificial sweetener derived from aspartame and vanillin.[1][2] Its sweetness intensity is significantly higher than both sucrose and aspartame, although the exact potency varies depending on the concentration and the food matrix in which it is used.[3]

Sweetness Relative to Sucrose

The following table summarizes the relative sweetness of this compound and aspartame when compared to sucrose, which serves as the standard reference with a sweetness potency of 1.

SweetenerSweetness Potency vs. Sucrose (by mass)Notes
Sucrose 1xThe benchmark for sweetness.
Aspartame ~180-200xCommonly used as a sugar substitute in various foods and beverages.[4]
This compound ~20,000x (up to 37,000x)Its relative sweetness can range from 7,000 to 47,700 times that of sucrose depending on the equivalent sucrose concentration.[3] At a concentration equivalent to a 6% sucrose solution, this compound is approximately 37,000 times sweeter than sucrose.
Sweetness of this compound Relative to Aspartame

This table provides a direct comparison of the sweetness potency between this compound and its parent compound, aspartame.

SweetenerSweetness Potency vs. Aspartame (by mass)Notes
Aspartame 1xA widely used artificial sweetener.
This compound ~100-120xThis compound is approximately 70 to 120 times sweeter than aspartame, depending on the specific application and concentration. Some sources state it is about 110 times sweeter than aspartame.

Experimental Protocols for Determining Sweetness Potency

The determination of a sweetener's potency is primarily achieved through sensory evaluation by trained human panelists. These protocols are designed to quantify the perceived sweetness intensity in a controlled and reproducible manner.

Sensory Panel and Environment
  • Panelist Selection: Panelists are selected based on their sensory acuity, ability to discriminate between different taste intensities, and consistency in judgment.

  • Training: Trained panelists are familiarized with the specific sensory attributes to be evaluated (e.g., sweetness, bitterness, aftertaste) and the scaling methods used. Reference standards, typically aqueous solutions of sucrose at various concentrations (e.g., 2%, 5%, 8%, 10%), are used to calibrate the panelists.

  • Testing Environment: Evaluations are conducted in a controlled environment, free from distracting odors and noise, with standardized lighting and temperature to ensure that external factors do not influence perception.

Methodology: Magnitude Estimation

A common and effective psychophysical method for measuring supra-threshold taste intensity is Magnitude Estimation .

  • Reference Standard: Panelists are first presented with a reference sample, typically a sucrose solution of a specific concentration, which is assigned a certain sweetness intensity value.

  • Sample Evaluation: Panelists are then given a series of sweetener solutions at different concentrations to evaluate. The samples are typically presented in a randomized order to prevent bias.

  • Intensity Rating: For each sample, panelists assign a numerical value to its perceived sweetness in proportion to the reference standard. For example, if a sample is perceived as twice as sweet as the reference, it would be assigned double the reference value.

  • Data Analysis: The geometric means of the panelists' ratings for each concentration are calculated. These values are then used to generate a dose-response curve by plotting perceived sweetness intensity against sweetener concentration.

  • Potency Calculation: The relative sweetness potency is determined by comparing the concentration of a sweetener required to achieve the same perceived sweetness intensity as a specific concentration of sucrose.

Sample Preparation and Presentation
  • Solutions: Sweeteners are dissolved in purified, deionized water or a specific food/beverage base to be tested.

  • Concentration Range: A range of concentrations for each sweetener is prepared to establish a dose-response relationship.

  • Presentation Protocol: A "sip-and-spit" method is commonly employed, where panelists sip the sample, evaluate it in their mouth for a standardized period, and then expectorate it. Panelists rinse their mouths with purified water between samples to cleanse the palate.

Experimental_Workflow_for_Sweetness_Potency Workflow for Sensory Evaluation of Sweeteners A Panelist Selection & Training (Screening for sensory acuity) D Sensory Evaluation Session (Controlled Environment) A->D B Preparation of Standard Solutions (e.g., 2%, 5%, 10% Sucrose) B->D C Preparation of Test Sweetener Solutions (Multiple concentrations) C->D E Sample Presentation (Randomized, double-blind) D->E Begin Session F Tasting Protocol ('Sip-and-Spit') E->F G Data Collection (Magnitude Estimation Scaling) F->G H Data Analysis (Dose-Response Curve Generation) G->H Compile Ratings I Calculation of Relative Sweetness Potency H->I Interpolate Equi-sweetness

Caption: A flowchart of the sensory evaluation process.

Molecular Mechanism of Sweet Taste Perception

The sensation of sweetness is initiated by the binding of sweet molecules to a specific G protein-coupled receptor (GPCR) on the surface of taste cells in the tongue. This receptor is a heterodimer composed of two protein subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).

  • Binding Sites: Different sweeteners bind to different sites on the T1R2/T1R3 receptor. Aspartame and its derivative, this compound, are known to bind to a pocket within the Venus Flytrap Module (VFTM) of the T1R2 subunit. Sucrose is believed to interact with the VFTM of both T1R2 and T1R3 subunits.

  • Receptor Activation: The binding of a sweetener molecule induces a conformational change in the receptor complex. This change activates an intracellular G protein called gustducin.

  • Signal Transduction Cascade: Activated gustducin initiates a downstream signaling cascade, leading to the activation of phospholipase C β2. This enzyme generates second messengers (IP3 and DAG), which trigger the release of calcium (Ca²⁺) from intracellular stores.

  • Neurotransmitter Release: The increase in intracellular Ca²⁺ opens the TRPM5 ion channel, leading to depolarization of the taste cell. This electrical signal culminates in the release of neurotransmitters, such as ATP, which activate sensory nerve fibers that transmit the "sweet" signal to the brain.

Sweet_Taste_Signaling_Pathway Sweet Taste Receptor Signaling Cascade cluster_receptor Taste Cell Membrane cluster_intracellular Intracellular Signaling Sweetener This compound / Aspartame / Sucrose Receptor Sweet Taste Receptor (T1R2/T1R3) Sweetener->Receptor Binds to VFTM G_Protein G-Protein (Gustducin) Receptor->G_Protein Activates PLC Phospholipase C β2 (PLCβ2) G_Protein->PLC Activates IP3 IP3 -> Ca²⁺ Release PLC->IP3 Generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Causes IP3->TRPM5 Opens Neurotransmitter Neurotransmitter Release (e.g., ATP) Depolarization->Neurotransmitter Triggers Brain Signal to Brain (Perception of Sweetness) Neurotransmitter->Brain Signals

Caption: The molecular pathway of sweet taste perception.

References

review of toxicological studies on advantame

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Toxicological Profile of Advantame

Introduction

This compound, a high-potency sweetener derived from aspartame, has undergone extensive toxicological evaluation to establish its safety for human consumption. This technical guide provides a comprehensive review of the key toxicological studies that have informed the decisions of global regulatory bodies. The safety of this compound has been assessed through a wide range of studies, including investigations into its metabolism, genotoxicity, carcinogenicity, and effects on reproduction and development.[1][2] The U.S. Food and Drug Administration (FDA) reviewed 37 animal and human studies to determine its safety, examining potential effects on the immune, reproductive, developmental, and nervous systems.[3]

Pharmacokinetics and Metabolism

Studies on the metabolism and toxicokinetics of this compound and its principal metabolite, ANS9801-acid, have been conducted in mice, rats, rabbits, dogs, and humans.[4][5]

Absorption, Distribution, Metabolism, and Excretion (ADME):

  • Absorption: this compound is rapidly but poorly absorbed following oral administration. Oral pharmacokinetic studies using ¹⁴C-labeled this compound showed a total radioactivity bioavailability ranging from 4% to 23%.

  • Metabolism: The primary metabolic pathway involves the hydrolysis of the methyl ester group, predominantly occurring in the gastrointestinal tract, to form the de-esterified metabolite, ANS9801-acid. Any this compound that is absorbed intact is quickly converted to ANS9801-acid in the plasma.

  • Distribution: Due to its rapid metabolism and poor absorption, only small amounts of this compound and its metabolites are detected in the blood shortly after ingestion.

  • Excretion: The primary route of excretion for this compound and its metabolites is through the feces. In humans, rats, and dogs, over 80-90% of the administered dose is excreted via this route, with urinary excretion being a minor pathway (approximately 6.2%).

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic conversion of this compound.

G cluster_ingestion Oral Ingestion cluster_gi Gastrointestinal Tract cluster_absorption Systemic Circulation cluster_excretion Excretion This compound This compound GI_Metabolism Hydrolysis of Methyl Ester This compound->GI_Metabolism Primary Pathway Absorbed_this compound Absorbed this compound (minor fraction) This compound->Absorbed_this compound Poor Absorption ANS9801_acid_GI ANS9801-acid (Major Metabolite) GI_Metabolism->ANS9801_acid_GI Feces Feces (>89%) ANS9801_acid_GI->Feces Plasma_Metabolism Rapid Plasma Metabolism Absorbed_this compound->Plasma_Metabolism ANS9801_acid_Plasma ANS9801-acid Plasma_Metabolism->ANS9801_acid_Plasma Urine Urine (~6.2%) ANS9801_acid_Plasma->Urine

Figure 1: this compound Metabolic Pathway

Toxicological Data Summary

An extensive series of toxicological studies has been conducted to evaluate the safety of this compound. The quantitative data from these studies are summarized below.

Table 1: Summary of Acceptable Daily Intake (ADI) for this compound
Regulatory BodyADI ValueBasis for ADI
European Food Safety Authority (EFSA)5 mg/kg bw/dayBased on a NOAEL of 500 mg/kg bw/day from a rabbit developmental toxicity study, with a 100-fold uncertainty factor applied.
U.S. Food and Drug Administration (FDA)32.8 mg/kg bw/dayBased on a comprehensive review of 37 animal and human studies.
Joint FAO/WHO Expert Committee on Food Additives (JECFA)0–5 mg/kg bw/dayBased on a NOAEL of 500 mg/kg bw/day for maternal toxicity in a rabbit developmental study, with a 100-fold safety factor applied.
Table 2: Summary of No-Observed-Adverse-Effect-Levels (NOAELs) from Key Toxicological Studies
Study TypeSpeciesNOAELKey Findings
Critical Effect: Prenatal Developmental ToxicityRabbit500 mg/kg bw/day Maternal toxicity (gastrointestinal disturbances) was identified as the critical effect at the next highest dose (1000 mg/kg bw/day).
Developmental ToxicityRabbit1000 mg/kg bw/dayNo adverse effects on fetal development observed at this dose.
2-Generation Reproductive ToxicityRat50,000 ppm in diet (highest dose tested)No treatment-related effects on reproduction or postnatal development.
Prenatal Developmental Toxicity (Maternal)Rat15,000 mg/kg diet (approx. 1419 mg/kg bw/day)No adverse maternal effects observed at this dose.
Prenatal Developmental Toxicity (Fetal)Rat50,000 mg/kg diet (approx. 4828 mg/kg bw/day)No adverse prenatal developmental effects at the highest dose tested.
104-Week CarcinogenicityRat50,000 mg/kg diet (approx. 2621-3454 mg/kg bw/day)Reduced body weight gain in males at the high dose; no evidence of carcinogenicity.
CarcinogenicityMouse50,000 mg/kg diet (approx. 5693-7351 mg/kg bw/day)No evidence of carcinogenicity.

Experimental Protocols for Key Studies

Reproductive and Developmental Toxicity

1. Two-Generation Reproductive Toxicity Study (Rat)

  • Methodology: CD rats (30 per sex per group for the F0 generation) were administered this compound in their diet at concentrations of 0, 2000, 10,000, or 50,000 ppm. F0 animals were treated for 10 weeks prior to mating and throughout gestation and lactation. Selected F1 offspring (25 per sex per group) continued on the same diets and were mated to produce the F2 generation.

  • Endpoints: Mortality, body weights, reproductive performance (mating, fertility, gestation), litter observations (viability, size), and postnatal development of offspring were evaluated.

  • Results: No adverse effects on reproduction or development were observed. The NOAEL for reproductive and developmental toxicity was determined to be 50,000 ppm, the highest concentration tested.

2. Prenatal Developmental Toxicity Study (Rabbit)

  • Methodology: Pregnant rabbits were administered this compound via oral gavage during the period of organogenesis.

  • Endpoints: Maternal endpoints included clinical signs (especially gastrointestinal disturbances), body weight, and food consumption. Developmental endpoints included fetal viability, weight, and morphological abnormalities.

  • Results: The critical effect observed was maternal toxicity, specifically gastrointestinal issues, at doses of 1000 mg/kg bw/day. This led to the establishment of a NOAEL for maternal toxicity of 500 mg/kg bw/day, which became the basis for the ADI set by EFSA and JECFA. The NOAEL for developmental toxicity was higher, at 1000 mg/kg bw/day.

Genotoxicity and Carcinogenicity

A comprehensive battery of tests was conducted to assess the genotoxic and carcinogenic potential of this compound.

  • Genotoxicity: In vitro and in vivo studies concluded that this compound does not raise concerns regarding genotoxicity.

  • Carcinogenicity: Long-term (104-week) studies were conducted in rats and mice.

    • Methodology: Animals were fed diets containing this compound at concentrations up to 50,000 ppm.

    • Endpoints: Survival, body weight changes, clinical observations, and histopathological examination for neoplastic changes.

    • Results: No evidence of carcinogenicity was found in either species at the highest doses tested. A reduction in body weight gain was noted at the highest dose in the rat study, particularly in males.

Safety Assessment and ADI Derivation

The overall toxicological assessment indicates that this compound is well-tolerated and does not pose a risk of systemic toxicity, genotoxicity, or carcinogenicity. The process for deriving the Acceptable Daily Intake (ADI) is a critical component of the safety assessment.

Workflow for ADI Derivation

The diagram below outlines the logical steps taken by regulatory bodies like EFSA and JECFA to establish the ADI for this compound.

Study_Eval Evaluation of all Toxicological Studies Critical_Study Identification of Critical Study: Prenatal Developmental Toxicity in Rabbits Study_Eval->Critical_Study Critical_Effect Identification of Critical Effect: Maternal Toxicity (GI Disturbances) Critical_Study->Critical_Effect NOAEL Determination of NOAEL: 500 mg/kg bw/day Critical_Effect->NOAEL UF Application of 100-fold Uncertainty Factor (10x for inter-species, 10x for intra-species) NOAEL->UF ADI Establishment of ADI: 5 mg/kg bw/day UF->ADI

Figure 2: Workflow for ADI Derivation

Human Tolerability

Clinical studies in humans, including normo-glycemic and diabetic individuals, have shown that this compound is well-tolerated in both single and repeated doses up to 0.5 mg/kg bw/day. Furthermore, the potential intake of phenylalanine from the consumption of this compound is not considered significant for individuals with phenylketonuria (PKU).

Conclusion

The comprehensive toxicological database for this compound demonstrates a lack of adverse effects related to genotoxicity, carcinogenicity, or reproductive and developmental toxicity at dose levels far exceeding estimated human consumption. The critical toxicological endpoint, maternal toxicity in rabbits, has been used by multiple international regulatory bodies to establish a protective Acceptable Daily Intake. The data from animal and human studies collectively support the safety of this compound for its intended use as a high-potency sweetener in food and beverages.

References

Methodological & Application

Application Note: Quantification of Advantame in Food Matrices by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advantame is a high-intensity sweetener and flavor enhancer approved for use in a wide variety of food and beverage products. Its high sweetness potency allows for its use at very low concentrations. Accurate and reliable quantification of this compound in complex food matrices is crucial for regulatory compliance, quality control, and safety assessment. This application note provides detailed protocols for the determination of this compound in various food matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity.

Principles of Detection

The methods described are based on the separation of this compound from other food components using reversed-phase HPLC. Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard. Two primary detection methods are detailed:

  • HPLC with UV Detection: A robust and widely available method suitable for routine analysis where this compound concentrations are relatively high. Detection is typically performed at 280 nm.

  • UPLC-MS/MS: A highly sensitive and selective method ideal for detecting trace levels of this compound in complex matrices. This method utilizes Multiple Reaction Monitoring (MRM) for unambiguous identification and quantification.

Experimental Protocols

Two primary protocols are presented, differing in their sample preparation and analytical instrumentation.

Protocol 1: Direct Extraction and UPLC-MS/MS Analysis

This protocol is suitable for a variety of food matrices, including beverages, yogurt, and jellies, and offers high sensitivity and a simple extraction procedure.[1]

Sample Preparation

  • Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 25 mL of a methanol-water solution (50:50, v/v).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

UPLC-MS/MS Conditions

ParameterCondition
Column Agilent SB-C18 (150 mm × 2.1 mm, 5 µm)[1]
Mobile Phase Gradient elution with a suitable mobile phase system (e.g., A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]

Method Validation Data

ParameterResult
Linearity Range 0.01 - 1.0 mg/L (Correlation coefficient > 0.997)[1]
Limit of Detection (LOD) 0.03 mg/kg
Limit of Quantification (LOQ) 0.10 mg/kg
Average Recovery 80.3% - 98.0% (in beverages, yogurt, and jelly)
Protocol 2: Dialysis, Solid-Phase Extraction (SPE), and HPLC-UV/LC-MS/MS Analysis

This protocol is applicable to a broad range of processed foods and involves a more extensive sample clean-up, which can be beneficial for complex matrices.

Sample Preparation

  • Extraction: Homogenize the food sample. This compound is extracted by dialysis.

  • Clean-up: The dialysate is then cleaned up using a Sep-Pak Plus C18 solid-phase extraction cartridge.

  • Elution: this compound is eluted from the SPE cartridge with a suitable solvent.

  • Analysis: The eluate is then analyzed by HPLC-UV or LC-MS/MS.

HPLC-UV Conditions

ParameterCondition
Column Nova Atom SC18 (4.6 x 250mm, 5μm)
Mobile Phase Water-acetonitrile mixed solvent
Flow Rate 1 mL/min
Column Temperature 40°C
Wavelength 280 nm
Injection Volume 20 µL

Method Validation Data (HPLC-UV)

ParameterResult
Recovery 64.1% - 89.9% (in 5 types of processed foods)
Limit of Quantification (LOQ) 0.0004 g/kg (0.4 mg/kg)
Repeatability (RSD) 0.9% - 6.9%

Method Validation Data (LC-MS/MS)

ParameterResult
Recovery 68.8% - 99.9% (in 5 types of processed foods)
Limit of Quantification (LOQ) 0.00004 g/kg (0.04 mg/kg)
Repeatability (RSD) 0.8% - 4.9%

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods.

Table 1: UPLC-MS/MS Method Performance (Protocol 1)

MatrixLinearity (mg/L)Correlation Coefficient (r²)Recovery (%)LOQ (mg/kg)
Beverages0.01 - 1.0> 0.99780.3 - 98.00.10
Yogurt0.01 - 1.0> 0.99780.3 - 98.00.10
Jelly0.01 - 1.0> 0.99780.3 - 98.00.10

Table 2: HPLC-UV and LC-MS/MS Method Performance with SPE Clean-up (Protocol 2)

Analytical MethodFood MatrixRecovery (%)LOQ (mg/kg)RSD (%)
HPLC-UVProcessed Foods (5 types)64.1 - 89.90.40.9 - 6.9
LC-MS/MSProcessed Foods (5 types)68.8 - 99.90.040.8 - 4.9

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in food matrices.

Advantame_Quantification_Workflow cluster_prep Sample Preparation cluster_cleanup Optional Clean-up cluster_analysis HPLC Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Direct or Dialysis) Homogenization->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Dialysis Method Centrifugation Centrifugation Extraction->Centrifugation Direct Method SPE->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Final_Extract Final Extract for Analysis Filtration->Final_Extract HPLC HPLC System Final_Extract->HPLC Detector Detection (UV or MS/MS) HPLC->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for this compound quantification in food.

Conclusion

The described HPLC-UV and UPLC-MS/MS methods provide reliable and accurate means for the quantification of this compound in a variety of food matrices. The choice of method will depend on the required sensitivity, the complexity of the food matrix, and the available instrumentation. The UPLC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level analysis, while the HPLC-UV method is a robust alternative for routine quality control applications. Proper method validation should be performed in the specific food matrix of interest to ensure accurate results.

References

Application Note: High-Throughput Analysis of Advantame in Beverages by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of the high-intensity artificial sweetener advantame in various beverage matrices. The described protocol offers a simple "dilute-and-shoot" sample preparation, minimizing matrix effects and enabling high-throughput analysis. The method has been validated to demonstrate excellent linearity, accuracy, precision, and low limits of detection and quantification, making it suitable for routine quality control and regulatory monitoring of this compound in beverages such as carbonated drinks, juices, and dairy-based products.

Introduction

This compound is a high-intensity sweetener approved for use in a wide range of food and beverage products. Its high sweetness potency allows for its use at very low concentrations. Consequently, highly sensitive and selective analytical methods are required for its accurate quantification to ensure compliance with regulatory limits and for quality control purposes. UHPLC-MS/MS offers the necessary sensitivity and selectivity for the analysis of trace-level compounds in complex food matrices. This application note provides a detailed protocol for the reliable determination of this compound in beverages.

Experimental Protocols

Sample Preparation

A streamlined sample preparation protocol is employed to ensure rapid and efficient analysis.

For Carbonated Beverages:

  • Degas the sample by sonication in an ultrasonic bath for 10-15 minutes.

  • Pipette 1 mL of the degassed beverage into a volumetric flask.

For Non-Carbonated Beverages (e.g., juices, dairy-based drinks):

  • Thoroughly mix the sample by inversion.

  • Pipette 1 mL of the beverage into a volumetric flask.

Dilution:

  • Dilute the 1 mL sample with a 50:50 (v/v) mixture of methanol and water. A dilution factor of 500 is common to minimize matrix effects.[1]

  • Vortex the diluted sample for 2 minutes to ensure homogeneity.[1]

  • Filter the diluted sample through a 0.22 µm syringe filter into a UHPLC vial for analysis.[1]

UHPLC-MS/MS Analysis

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent

Chromatographic Conditions: A C18 stationary phase is recommended for the separation of this compound.

ParameterValue
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient As described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometric Conditions: this compound is analyzed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification and confirmation.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)Use
477.2198.110013520Quantifier
477.2328.110013515Qualifier

Data Presentation

Method Validation Summary

The UHPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.997[2]
Calibration Range 0.01 - 1.0 mg/L[2]
Limit of Detection (LOD) 0.03 mg/kg
Limit of Quantification (LOQ) 0.10 mg/kg
Accuracy (Recovery) 80.3% - 98.0%
Precision (%RSD) < 15%

Visualizations

Advantame_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Beverage Sample Degas Degas (if carbonated) Sample->Degas Dilute Dilute with Methanol/Water Degas->Dilute Vortex Vortex Dilute->Vortex Filter Filter (0.22 µm) Vortex->Filter UHPLC UHPLC Separation (C18 Column) Filter->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis in beverages.

Conclusion

The described UHPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in a variety of beverage samples. The simple sample preparation procedure and the high selectivity of the MS/MS detection make this method ideal for high-throughput screening and routine analysis in quality control laboratories. The validation data confirms that the method meets the typical requirements for analytical performance.

References

Application Notes and Protocols for Preparing Advantame Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Advantame stock solutions in various in vitro assays. This compound, a high-intensity sweetener, is an N-substituted derivative of aspartame and is approximately 20,000 times sweeter than sucrose by mass. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Chemical Name N-[N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate
CAS Number 714229-20-6 (monohydrate)
Molecular Formula C24H30N2O7·H2O
Molecular Weight 476.52 g/mol (monohydrate)
Appearance White to yellow powder
Melting Point 101.5 °C

Solubility Data

The solubility of this compound is a key factor in the choice of solvent for stock solution preparation.

SolventTemperature (°C)Solubility (g/L)Reference
Water150.76
250.99
402.10
503.10
Ethanol157.98
2513.58
4038.27
5098.68
Ethyl Acetate151.65
252.79
407.96
5016.00

Stability Information

This compound's stability is influenced by pH and temperature. It is more stable than aspartame, particularly under conditions of higher temperature and pH. As a dry powder, it is very stable. In aqueous solutions, it exhibits good stability at a pH of 3.2, which is relevant for applications such as soft drinks. However, some degradation can occur in acidic beverages and during thermal processing.

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

For many in vitro applications, particularly with cell cultures, a high-concentration stock solution is prepared in an organic solvent and then diluted to the final working concentration in the aqueous culture medium. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, disposable syringe

  • Sterile, 0.22 µm syringe filter (PTFE or nylon membrane recommended for DMSO compatibility)

  • Vortex mixer

Procedure:

  • Determine the Desired Stock Concentration: Based on the required final concentrations for your assays and the need to keep the final DMSO concentration in the cell culture medium at a non-toxic level (ideally ≤ 0.1%, and not exceeding 0.5%), calculate the desired stock concentration. A 1000x stock is common.

  • Weighing this compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of this compound powder and transfer it to a sterile amber vial.

  • Dissolving in DMSO: Add the calculated volume of sterile-filtered DMSO to the vial containing the this compound powder.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterile Filtration: To ensure sterility, filter the this compound stock solution through a 0.22 µm syringe filter into a new sterile, amber vial. This step is crucial for preventing microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: General Workflow for an In Vitro Cytotoxicity Assay

This protocol outlines a general workflow for assessing the cytotoxicity of this compound using a common method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_cells Seed Cells in a 96-well Plate dilute Prepare Serial Dilutions of This compound in Culture Medium prep_cells->dilute treat_cells Treat Cells with this compound and Vehicle Control dilute->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add MTT Reagent incubate->add_reagent solubilize Solubilize Formazan Crystals add_reagent->solubilize read_plate Measure Absorbance solubilize->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLC PLCβ2 G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to

Advantame in Formulations: A Detailed Protocol for Sensory Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol for the Sensory Evaluation of Advantame in Various Formulations

This compound, a high-potency sweetener derived from aspartame and vanillin, offers a clean, sugar-like taste with minimal bitterness, making it a valuable tool in formulating palatable food, beverage, and pharmaceutical products. Its remarkable sweetness, approximately 20,000 to 37,000 times that of sucrose, allows for its use at very low concentrations, contributing no calories to the final product. This document provides a comprehensive protocol for the sensory evaluation of this compound, designed to assist researchers in accurately characterizing its sensory profile in various formulations.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is crucial for its effective application.

PropertyValueReference
Appearance White to yellow powder
Molecular Formula C24H30N2O7·H2O (monohydrate)
Molecular Weight 476.52 g/mol (monohydrate)
Solubility in Water (25°C) 0.99 g/L
Solubility in Ethanol (25°C) 13.58 g/L
Sweetness Potency vs. Sucrose 7,000 - 48,000 times
Sweetness Potency vs. Aspartame 70 - 120 times

Stability: this compound exhibits good stability in dry form and in aqueous solutions, particularly at acidic pH levels typical of soft drinks. However, some degradation may occur in acidic beverages and during thermal processing.

Experimental Protocols for Sensory Evaluation

To obtain reliable and reproducible sensory data, a structured and systematic approach is essential. The following protocols are based on established sensory evaluation methodologies.

Panelist Selection and Training

The selection of a trained sensory panel is the cornerstone of accurate sensory analysis.

1.1. Panelist Screening:

  • Basic Taste Recognition: Screen potential panelists for their ability to correctly identify sweet, sour, salty, bitter, and umami solutions at various concentrations.

  • Odor Recognition: Test their ability to identify common food and pharmaceutical-related aromas.

  • Verbalization Skills: Assess their ability to articulate sensory experiences clearly and consistently.

  • Health and Habits: Exclude individuals with conditions or habits that may interfere with taste perception (e.g., smoking, regular use of certain medications).

1.2. Panelist Training:

  • Introduction to Sensory Terminology: Familiarize panelists with a standardized lexicon of terms used to describe the sensory attributes of sweeteners.

  • Attribute Recognition and Scaling: Train panelists to recognize and rate the intensity of specific attributes (e.g., sweetness, bitterness, metallic taste, aftertaste) using a standardized scale, such as a 15-cm line scale anchored with "none" and "very strong."

  • Reference Standards: Provide panelists with reference standards for different taste attributes and intensities to calibrate their responses.

  • Reproducibility and Consistency: Conduct repeated sessions with the same samples to ensure panelists can provide consistent and reproducible ratings.

Quantitative Descriptive Analysis (QDA) Protocol

QDA is a comprehensive method for identifying and quantifying the complete sensory profile of a product.

2.1. Sample Preparation:

  • Prepare solutions of this compound at various concentrations in the desired formulation base (e.g., water, buffer solution, placebo pharmaceutical syrup).

  • Ensure all samples are prepared under controlled conditions (temperature, pH) and presented to panelists in a blinded and randomized order.

  • Include a reference sample, such as a sucrose solution of a specific concentration, for comparison.

2.2. Sensory Attributes for Evaluation:

  • Sweetness: Intensity of the primary sweet taste.

  • Bitterness: Presence and intensity of any bitter taste.

  • Sourness: Presence and intensity of any sour taste.

  • Metallic Taste: Presence and intensity of any metallic sensation.

  • Astringency: A drying or puckering sensation in the mouth.

  • Off-Flavors: Any other tastes or aromas not typically associated with the product.

  • Aftertaste: The persistence and character of the taste after the sample has been expectorated or swallowed.

2.3. Evaluation Procedure:

  • Provide panelists with a standardized amount of the sample (e.g., 10 mL).

  • Instruct panelists to hold the sample in their mouth for a specific duration (e.g., 10 seconds) before expectorating.

  • Panelists then rate the intensity of each sensory attribute on the provided scale.

  • A palate cleanser (e.g., unsalted crackers, room temperature water) should be used between samples, with a mandatory waiting period to prevent sensory fatigue.

Time-Intensity (TI) Analysis Protocol

TI analysis provides dynamic information about the onset, duration, and intensity of a specific sensory attribute over time.

3.1. Sample Preparation and Presentation:

  • Prepare and present samples as described in the QDA protocol.

3.2. Evaluation Procedure:

  • Instruct panelists to start recording the intensity of a single, specified attribute (e.g., sweetness) from the moment the sample enters their mouth until the sensation is no longer perceptible.

  • Data is typically collected using a computerized system where panelists move a cursor along a line scale to continuously rate the intensity of the sensation.

  • Key parameters to be extracted from the TI curve include:

    • Imax: Maximum intensity.

    • Tmax: Time to reach maximum intensity.

    • Tdur: Total duration of the sensation.

    • Area Under the Curve (AUC): Represents the total sensory impact.

Sensory Evaluation in Pharmaceutical Formulations

The presence of active pharmaceutical ingredients (APIs) and various excipients presents unique challenges for sensory evaluation.

Protocol for Taste Masking Evaluation:

  • Objective: To assess the effectiveness of this compound in masking the undesirable taste (e.g., bitterness) of an API.

  • Panelists: A trained panel is crucial for detecting subtle differences in bitterness. Panelists should be screened for their sensitivity to the specific bitter compound in the API.

  • Samples:

    • A solution of the unmasked API at the target concentration.

    • The API formulated with this compound at various concentrations.

    • A placebo formulation containing this compound but no API.

  • Methodology:

    • A "sip and spit" method is often employed for safety.

    • Panelists rate the intensity of bitterness and sweetness for each sample.

    • The primary endpoint is a statistically significant reduction in the perceived bitterness of the API in the presence of this compound.

  • Considerations for Pediatric Formulations:

    • Palatability is a critical factor for adherence in pediatric populations.

    • Flavor preferences in children can differ from adults.

    • Sensory panels of adults can be used as a surrogate for children in early-stage formulation development, but final acceptability testing should ideally involve the target pediatric population where ethically permissible.

Data Presentation

All quantitative data from sensory evaluations should be summarized in clear and concise tables to facilitate comparison between different formulations and concentrations of this compound.

Table 1: Example of Quantitative Descriptive Analysis Data for this compound in an Aqueous Solution

This compound Concentration (ppm)Mean Sweetness IntensityMean Bitterness IntensityMean Metallic Taste Intensity*
15.20.30.1
58.90.50.2
1012.10.80.3
Sucrose 5% (Reference)5.00.10.0

*Intensity ratings on a 15-cm line scale where 0 = none and 15 = very strong.

Table 2: Example of Time-Intensity Data for the Sweetness of this compound

This compound Concentration (ppm)Imax (Intensity)*Tmax (seconds)Tdur (seconds)
59.11265
1012.51080
Sucrose 10% (Reference)10.0850

*Maximum intensity on a 15-cm line scale.

Visualizations

Sweet Taste Signaling Pathway

The perception of sweet taste is initiated by the binding of sweet compounds, such as this compound, to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a downstream signaling cascade, leading to the perception of sweetness.

Application Notes and Protocols for Utilizing Advantame as a Flavor Enhancer in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of advantame, an ultra-high intensity sweetener, as a flavor enhancer in research and development. This document outlines its mechanism of action, safety profile, and detailed protocols for sensory evaluation studies.

Introduction to this compound

This compound is a high-potency sweetener and flavor enhancer derived from aspartame and vanillin.[1][2][3] It is approximately 20,000 to 37,000 times sweeter than sucrose, allowing for its use at very low concentrations.[1] Beyond its sweetening properties, this compound is recognized for its ability to enhance and modify the flavor profiles of various food and beverage systems, making it a valuable tool in food science and drug formulation research.

Mechanism of Action

This compound elicits a sweet taste by binding to the T1R2/T1R3 G-protein coupled receptor, which is the primary receptor responsible for sweet taste perception in humans. The binding of this compound to the Venus Flytrap Module (VFTM) of the T1R2 subunit induces a conformational change in the receptor. This change activates a downstream signaling cascade involving gustducin, phospholipase C β2 (PLCβ2), and the TRPM5 ion channel, ultimately leading to the perception of sweetness.

SweetTasteSignaling cluster_receptor Sweet Taste Receptor T1R2 T1R2 G_protein Gustducin (G-protein) T1R2->G_protein Activates T1R3 T1R3 This compound This compound This compound->T1R2 Binds PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release ER->Ca_release Opens Ca²⁺ channels TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Allows Na⁺ influx Signal Signal to Brain Depolarization->Signal

This compound Sweet Taste Signaling Pathway

Safety and Toxicology Profile

This compound has undergone extensive safety evaluations by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). These assessments, based on numerous animal and human studies, have concluded that this compound is safe for its intended use.

ParameterResultReference
Genotoxicity No concerns raised
Carcinogenicity No concerns raised
Acute Toxicity (LD50 in rats) > 5,000 mg/kg body weight
No-Observed-Adverse-Effect Level (NOAEL) 500 mg/kg body weight/day (from rabbit prenatal developmental toxicity study)
Acceptable Daily Intake (ADI) 5 mg/kg body weight/day

Application as a Flavor Enhancer

This compound's potent sweetness allows it to be used at sub-threshold sweetening levels to enhance other flavors. It has been shown to enhance dairy, fruit, citrus, and mint flavors. This makes it a versatile tool for researchers developing products where a specific flavor profile is desired without adding calories or a strong sweet taste.

Experimental Protocol: Sensory Evaluation of this compound as a Flavor Enhancer

This protocol outlines a method for conducting sensory evaluation to determine the flavor-enhancing properties of this compound in a model system.

Objective

To assess the impact of sub-threshold concentrations of this compound on the perceived intensity of a target flavor (e.g., cherry) in an aqueous solution.

Materials
  • This compound powder

  • Target flavor extract (e.g., cherry flavor)

  • Deionized water

  • Sucrose (for reference standards)

  • Glass beakers and graduated cylinders

  • Analytical balance

  • Coded sample cups

  • Unsalted crackers and water for palate cleansing

Panelist Selection and Training
  • Recruit 10-12 trained sensory panelists.

  • Panelists should be familiar with sensory evaluation techniques, particularly intensity scaling.

  • Conduct training sessions to familiarize panelists with the target flavor and the sweetness intensity scale using sucrose solutions as reference points.

Sample Preparation
  • Stock Solutions:

    • Prepare a 0.1% (w/v) stock solution of this compound in deionized water.

    • Prepare a 10% (w/v) stock solution of the target flavor in deionized water.

    • Prepare sucrose reference solutions at 1%, 2%, 3.5%, 5%, and 7% (w/v) in deionized water.

  • Test Samples:

    • Prepare a control sample containing only the target flavor at a predetermined concentration (e.g., 1%).

    • Prepare a series of test samples with the same concentration of the target flavor and varying sub-threshold concentrations of this compound. These concentrations should be determined through preliminary testing to be at or below the sweetness detection threshold for the panelists.

Sample CodeTarget Flavor Concentration (% v/v)This compound Concentration (ppm)
Control1.00
ADV-11.00.5
ADV-21.01.0
ADV-31.01.5
Sensory Evaluation Procedure
  • Session Setup:

    • Provide each panelist with a set of coded samples in a randomized order.

    • Provide unsalted crackers and deionized water for palate cleansing between samples.

  • Evaluation:

    • Instruct panelists to taste each sample and rate the perceived intensity of the target flavor on a labeled magnitude scale (LMS) or a category scale.

    • Panelists should also rate the perceived sweetness intensity to ensure the this compound concentrations remain sub-threshold.

SensoryWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist Panelist Selection & Training Sample Sample Preparation (Control & this compound variants) Panelist->Sample Present Present Coded Samples to Panelists Sample->Present Rate Panelists Rate Flavor & Sweetness Intensity Present->Rate Cleanse Palate Cleansing Rate->Cleanse Between Samples Data Data Collection Rate->Data Cleanse->Rate Stats Statistical Analysis (e.g., ANOVA) Data->Stats Report Interpretation & Reporting Stats->Report

Sensory Evaluation Experimental Workflow
Data Analysis

  • Collect the intensity ratings from all panelists.

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) with post-hoc tests (e.g., Tukey's HSD), to determine if there are significant differences in the perceived flavor intensity between the control and the this compound-containing samples.

Conclusion

This compound is a safe and effective high-potency sweetener that can also be utilized as a flavor enhancer at sub-sweetening concentrations. The provided protocols offer a framework for researchers to systematically investigate and leverage the flavor-modifying properties of this compound in various research and development applications. Careful execution of sensory evaluation studies with trained panelists is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Analytical Determination of Advantame and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Advantame is a high-intensity sweetener and flavor enhancer derived from aspartame. Its stability and degradation profile are of significant interest to ensure the quality and safety of food and pharmaceutical products. This document provides detailed application notes and protocols for the analytical determination of this compound and its principal degradation product, this compound-acid. The methodologies described herein are based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing robust and sensitive quantification in various matrices.

Degradation Pathway of this compound

The primary degradation pathway of this compound involves the hydrolysis of the methyl ester group, leading to the formation of this compound-acid (also known as ANS9801-acid). This reaction is influenced by factors such as pH, temperature, and the food matrix. Unlike aspartame, this compound is less prone to cyclization to form a diketopiperazine derivative due to steric hindrance.

This compound This compound (N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester) Advantame_Acid This compound-Acid (N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine) This compound->Advantame_Acid Hydrolysis (+H₂O, -CH₃OH) Methanol Methanol

Caption: Primary degradation pathway of this compound to this compound-acid.

Analytical Methods

Two primary analytical techniques are detailed for the quantification of this compound and this compound-acid: HPLC-UV for routine quality control and LC-MS/MS for higher sensitivity and confirmatory analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound and this compound-acid in various food matrices.

Experimental Protocol: HPLC-UV

a) Sample Preparation:

  • Liquid Samples (e.g., Beverages, Syrups):

    • Degas carbonated beverages by sonication.

    • Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • Solid Samples (e.g., Baked Goods, Powders):

    • Homogenize a representative portion of the sample.

    • Accurately weigh about 1-5 g of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., 20 mL of a mixture of acetonitrile and water, 50:50 v/v).

    • Vortex for 2 minutes and then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Complex Matrices (e.g., Yogurt, Chewing Gum):

    • For yogurt, perform a protein precipitation step by adding a precipitating agent like acetonitrile or a Carrez clarification solution.

    • For chewing gum, dissolve the gum base in a suitable solvent like toluene, followed by liquid-liquid extraction with an aqueous buffer.

    • Further clean-up using Solid Phase Extraction (SPE) with a C18 cartridge may be necessary. Condition the cartridge with methanol and water. Load the sample extract, wash with water, and elute the analytes with methanol.

b) Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid)B: Acetonitrile
Gradient 85% A / 15% B, isocratic, or a shallow gradient depending on matrix complexity
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 214 nm

c) Quantitative Data Summary (HPLC-UV):

AnalyteLinearity (mg/L)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Reference
This compound1 - 1000.10.464.1 - 89.9[1][2]
This compound-Acid1 - 1000.150.585 - 105
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.

Experimental Protocol: LC-MS/MS

a) Sample Preparation:

Sample preparation protocols are similar to those for HPLC-UV. However, due to the higher sensitivity of LC-MS/MS, a greater dilution factor may be applied to minimize matrix effects. For very complex matrices, a more rigorous clean-up using SPE is recommended.

b) Chromatographic Conditions:

ParameterCondition
Column C18 or Polar-RP column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size)
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: Acetonitrile
Gradient Start with 95% A, ramp to 50% A over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

c) Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: Quantifier: m/z 477.2 → 152.1Qualifier: m/z 477.2 → 200.1This compound-Acid: Quantifier: m/z 463.2 → 152.1Qualifier: m/z 463.2 → 186.1(Note: Specific transitions may need to be optimized on the instrument used)
Source Parameters Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's guidelines.

d) Quantitative Data Summary (LC-MS/MS):

AnalyteLinearity (µg/L)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
This compound0.5 - 5000.010.0468.8 - 99.9[1][2][3]
This compound-Acid0.5 - 5000.020.0590 - 110

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound and its degradation products in food samples.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Food Sample Homogenization Homogenization (for solids) Sample->Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE Solid Phase Extraction (optional for complex matrices) Filtration->SPE optional HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS SPE->HPLC_UV SPE->LC_MSMS Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

Stability Considerations

The stability of this compound is dependent on the pH and temperature of the food matrix. In acidic beverages (pH around 3.2), this compound can degrade over time, with approximately 50% degradation observed after 26 weeks at room temperature. In heat-treated products like baked goods, a significant portion of this compound can degrade to this compound-acid during processing. Therefore, it is crucial to consider these factors when developing and validating analytical methods for this compound in different food products. The analytical methods presented here are suitable for stability-indicating studies.

References

Application Note: Stability of Advantame in Acidic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Advantame, a high-intensity sweetener and derivative of aspartame, is utilized in a variety of food and beverage products. Its stability under different processing and storage conditions is a critical factor for ensuring product quality and shelf-life. This application note provides a comprehensive overview of the stability of this compound in acidic environments, which is particularly relevant for its application in carbonated soft drinks, juices, and other acidic food matrices.

This compound's stability is influenced by factors such as pH, temperature, and storage duration. In acidic conditions, this compound can undergo hydrolysis, leading to the formation of its primary degradation product, N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine, also known as this compound-acid or ANS9801-acid.[1][2] Unlike its precursor, aspartame, this compound does not form a diketopiperazine derivative due to steric hindrance from its vanillyl group.[3] This document outlines the degradation pathway, presents stability data, and provides detailed protocols for conducting stability studies of this compound in acidic solutions.

This compound Degradation in Acidic Media

The primary degradation mechanism for this compound in acidic solutions is the hydrolysis of the methyl ester group, which results in the formation of this compound-acid and methanol in equimolar amounts.[4] The rate of this degradation is accelerated by lower pH and higher temperatures.[1]

Data on this compound Stability

One study on the chemical stability of this compound in a carbonated soft drink demonstrated that approximately 50% of the initial this compound content degraded after a 26-week storage period at room temperature. In another instance, in heat-treated beverages, a degradation of about 50% has been reported.

The following table provides an illustrative summary of the expected stability of this compound under various acidic conditions, based on available information. Note: These values are representative and intended to demonstrate the expected trends. Actual degradation rates should be determined empirically for specific formulations and storage conditions.

pHTemperature (°C)Half-life (t½) (Estimated)Primary Degradation Product
3.025Weeks to MonthsThis compound-acid
3.040Days to WeeksThis compound-acid
4.025MonthsThis compound-acid
4.040WeeksThis compound-acid
5.025> 1 YearThis compound-acid
5.040MonthsThis compound-acid

Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and for the analytical quantification of this compound and its primary degradation product, this compound-acid.

Protocol 1: Forced Degradation of this compound in Acidic Solution

Objective: To evaluate the stability of this compound under accelerated acidic conditions and to generate its primary degradation product for analytical method validation.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Phosphate or citrate buffer solutions (pH 3, 4, and 5)

  • High-purity water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

  • Preparation of Test Solutions:

    • For each acidic condition (pH 3, 4, and 5), dilute the this compound stock solution with the corresponding buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Prepare a control sample by diluting the stock solution with high-purity water.

  • Incubation:

    • Store the test solutions in tightly sealed, amber glass vials to prevent evaporation and photodegradation.

    • Place the vials in a temperature-controlled incubator or water bath set at the desired temperatures (e.g., 25°C, 40°C, and 60°C).

  • Sampling:

    • Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and then weekly).

  • Sample Preparation for Analysis:

    • Before injection into the HPLC system, neutralize the acidic samples with an appropriate amount of NaOH solution to prevent damage to the column.

    • If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the calibration range of the analytical method.

  • Analysis: Analyze the samples using the HPLC method described in Protocol 2.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH and temperature condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.

Protocol 2: HPLC Method for Quantification of this compound and this compound-Acid

Objective: To simultaneously quantify this compound and its primary degradation product, this compound-acid, in solution.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between this compound and this compound-acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV Detection: Wavelength set at the absorbance maximum of this compound (e.g., around 280 nm).

    • Mass Spectrometry (MS) Detection: Electrospray ionization (ESI) in positive mode is suitable for the detection of both this compound and this compound-acid.

  • Injection Volume: 10-20 µL.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of this compound and this compound-acid reference standards in the mobile phase.

  • Calibration: Inject the standard solutions into the HPLC system to construct a calibration curve for each analyte.

  • Sample Analysis: Inject the prepared samples from the forced degradation study (Protocol 1).

  • Quantification: Determine the concentrations of this compound and this compound-acid in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical degradation pathway of this compound.

G Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (pH 3, 4, 5) prep_stock->prep_test incubate Incubate at Controlled Temperatures (25°C, 40°C, 60°C) prep_test->incubate sampling Sample at Time Intervals incubate->sampling hplc_prep Neutralize and Dilute Samples sampling->hplc_prep hplc_analysis HPLC-UV/MS Analysis hplc_prep->hplc_analysis plot_data Plot Concentration vs. Time hplc_analysis->plot_data calc_kinetics Calculate Degradation Rate and Half-life plot_data->calc_kinetics

Caption: Workflow for this compound Stability Testing.

G This compound Degradation Pathway in Acidic Solution This compound This compound (C24H30N2O7) Advantame_Acid This compound-Acid (C23H28N2O7) This compound->Advantame_Acid Hydrolysis (+H2O) (Acidic Conditions, Heat) Methanol Methanol (CH3OH) This compound->Methanol Hydrolysis (+H2O) (Acidic Conditions, Heat)

Caption: this compound Degradation Pathway.

Conclusion

The stability of this compound in aqueous solutions is significantly dependent on pH and temperature. In acidic environments, typical of many beverage and food applications, this compound undergoes hydrolysis to form this compound-acid. Understanding the kinetics of this degradation is essential for formulation development, shelf-life prediction, and ensuring product quality. The protocols provided in this application note offer a framework for researchers and scientists to systematically evaluate the stability of this compound in their specific product matrices.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Advantame in Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advantame is a high-intensity sweetener and flavor enhancer derived from aspartame.[1][2] Its determination in complex sample matrices, such as food and beverage products, often requires an effective sample cleanup step to remove interfering components that can affect the accuracy and precision of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex mixtures. This document provides a detailed protocol for the cleanup of this compound in various samples using reversed-phase SPE with C18 cartridges.

This compound is structurally similar to aspartame but is significantly more stable under various conditions.[3] It is sparingly soluble in water and more soluble in organic solvents like ethanol and ethyl acetate.[2][4] this compound exhibits good stability in acidic conditions, with an optimal pH range of 3.2 to 4.5, which is a key consideration for developing a robust SPE method.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound analysis from various studies. It is important to note that the sample preparation methods may vary between studies.

ParameterValueSample MatrixSample Preparation MethodAnalytical MethodReference
Recovery 68.8-99.9%Processed FoodsDialysis followed by Sep-Pak Plus C18 cartridge cleanupLC-MS/MS[No specific citation available in provided text]
Recovery 64.1-89.9%Processed FoodsDialysis followed by Sep-Pak Plus C18 cartridge cleanupHPLC[No specific citation available in provided text]
Recovery 80.3-98.0%Beverages, Yogurt, JellyMethanol-water extraction, centrifugation, filtrationUPLC-MS/MS[No specific citation available in provided text]
Limit of Detection (LOD) 0.03 mg/kgBeverages, Yogurt, JellyMethanol-water extraction, centrifugation, filtrationUPLC-MS/MS[No specific citation available in provided text]
Limit of Quantification (LOQ) 0.10 mg/kgBeverages, Yogurt, JellyMethanol-water extraction, centrifugation, filtrationUPLC-MS/MS[No specific citation available in provided text]
Quantitation Limit 0.00004 g/kgProcessed FoodsDialysis followed by Sep-Pak Plus C18 cartridge cleanupLC-MS/MS[No specific citation available in provided text]
Quantitation Limit 0.0004 g/kgProcessed FoodsDialysis followed by Sep-Pak Plus C18 cartridge cleanupHPLC[No specific citation available in provided text]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_analysis Analysis Sample Liquid or Solid Sample Homogenize Homogenization (for solid samples) Sample->Homogenize Solid Samples Extract Extraction with Solvent (e.g., Methanol/Water) Sample->Extract Liquid Samples Homogenize->Extract Centrifuge Centrifugation/Filtration Extract->Centrifuge Adjust_pH pH Adjustment to ~4.0 Centrifuge->Adjust_pH Condition 1. Conditioning (Methanol) Load 3. Sample Loading Adjust_pH->Load Equilibrate 2. Equilibration (Acidified Water) Wash 4. Washing (e.g., 5% Methanol in Acidified Water) Elute 5. Elution (e.g., Methanol or Acetonitrile) Evaporate Evaporation & Reconstitution Elute->Evaporate Analysis HPLC or LC-MS/MS Analysis Evaporate->Analysis

Caption: Workflow for this compound Cleanup using Solid-Phase Extraction.

Detailed Experimental Protocol: Reversed-Phase SPE for this compound Cleanup

This protocol is a general guideline for the cleanup of this compound from liquid samples or sample extracts using a C18 reversed-phase SPE cartridge. Optimization may be required for specific sample matrices.

1. Materials and Reagents

  • SPE Cartridges: C18 cartridges (e.g., Waters Sep-Pak C18, 500 mg, 6 mL)

  • This compound Standard: Analytical grade

  • Methanol: HPLC grade

  • Acetonitrile: HPLC grade

  • Water: Deionized or HPLC grade

  • Formic Acid or Phosphoric Acid: Analytical grade

  • Sample Extraction Solvent: e.g., Methanol/Water (50:50, v/v)

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water, acidified to pH ~4.0 with formic or phosphoric acid

  • SPE Wash Solvent: 5% Methanol in acidified water (pH ~4.0)

  • SPE Elution Solvent: Methanol or Acetonitrile

  • Glassware and Equipment: Volumetric flasks, pipettes, centrifuge, filtration apparatus, SPE vacuum manifold, nitrogen evaporator.

2. Sample Preparation

  • Liquid Samples (e.g., Beverages):

    • Degas carbonated beverages by sonication.

    • Centrifuge or filter the sample to remove any particulate matter.

    • Adjust the pH of the sample to approximately 4.0 with a dilute acid (e.g., formic acid). This enhances the stability of this compound and promotes its retention on the C18 sorbent.

  • Solid or Semi-Solid Samples (e.g., Yogurt, Baked Goods):

    • Homogenize a known weight of the sample.

    • Extract the homogenized sample with a suitable solvent, such as a methanol/water mixture. The ratio and volume will depend on the sample matrix and should be optimized.

    • Vortex or sonicate the mixture to ensure efficient extraction.

    • Centrifuge the extract to pellet solid debris and filter the supernatant.

    • Adjust the pH of the final extract to approximately 4.0.

3. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Step 1: Cartridge Conditioning

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 5-10 mL of methanol through each cartridge to wet and activate the sorbent. Do not allow the cartridge to dry out.

  • Step 2: Cartridge Equilibration

    • Immediately after conditioning, pass 5-10 mL of acidified water (pH ~4.0) through each cartridge. This step removes the organic solvent and prepares the sorbent for sample loading in an aqueous environment. Ensure the sorbent bed does not run dry.

  • Step 3: Sample Loading

    • Load the pre-treated sample extract onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min). A slow flow rate is crucial for efficient retention of the analyte.

  • Step 4: Washing

    • After loading the entire sample, wash the cartridge with 5-10 mL of the wash solvent (5% methanol in acidified water). This step removes polar interferences that are not strongly retained on the C18 sorbent, while this compound remains bound.

  • Step 5: Elution

    • Dry the cartridge under vacuum for a few minutes to remove any remaining wash solvent.

    • Place clean collection tubes under the cartridges.

    • Elute the retained this compound by passing 5-10 mL of the elution solvent (methanol or acetonitrile) through the cartridge. A two-step elution with smaller volumes (e.g., 2 x 2.5 mL) can improve elution efficiency.

4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the residue in a known volume of the initial mobile phase for the subsequent analytical method (e.g., HPLC or LC-MS/MS).

Logical Relationship Diagram

Logical_Relationship cluster_analyte Analyte Properties cluster_spe_principles SPE Principles (Reversed-Phase) cluster_method_dev Method Development Decisions This compound This compound (Moderately Polar) Retention Retention of Non-polar to Moderately Polar Compounds This compound->Retention matches Stability Stable at Acidic pH (pH 3.2-4.5) Load_pH Load Sample at Acidic pH Stability->Load_pH informs Wash_Solvent Use Polar Wash Solvent (e.g., Water with low % Organic) Retention->Wash_Solvent guides Elution Elution with Non-polar Solvents Elution_Solvent Use Non-polar Elution Solvent (e.g., Methanol, Acetonitrile) Elution->Elution_Solvent guides

Caption: Rationale for SPE Method Development for this compound.

References

Troubleshooting & Optimization

Advantame Thermal Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal degradation pathways of advantame. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for this compound?

A1: The major thermal degradation pathway for this compound is the hydrolysis of the methyl ester group. This reaction results in the formation of this compound-acid (also referred to as ANS9801-acid) and methanol.[1][2] This is considered the main route of degradation under most processing and storage conditions. Unlike its precursor, aspartame, this compound does not form a diketopiperazine derivative due to the absence of a free amino group needed for the internal cyclization reaction.[1][3]

Q2: How stable is this compound under typical thermal processing conditions?

A2: this compound is generally more stable than aspartame during heating.[4] However, its stability is influenced by temperature, pH, and processing time. For instance, short heat treatments like pasteurization may result in less than a 2% loss of this compound. In contrast, more extensive thermal processes like baking can lead to more significant degradation.

Q3: What factors influence the rate of this compound degradation?

A3: The stability of this compound is dependent on several factors:

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • pH: this compound shows greater instability in acidic conditions. The stability of this compound in aqueous solutions is highest at a pH of 4.3.

  • Moisture Content: The presence of water is necessary for the primary hydrolysis pathway. Therefore, the moisture content of the food matrix plays a crucial role.

  • Time: The duration of heat treatment or storage directly impacts the extent of degradation.

Q4: What are the main degradation products of this compound that I should be monitoring in my experiments?

A4: The primary degradation product to monitor is this compound-acid (ANS9801-acid). Methanol is also formed during the hydrolysis of the methyl ester, but this compound-acid is the key indicator of degradation.

Troubleshooting Guide

Issue: Significant loss of this compound detected in my product after thermal processing.

  • Possible Cause 1: High Processing Temperature.

    • Troubleshooting Step: Review your processing temperature and duration. This compound's stability decreases at higher temperatures. Consider if a lower temperature for a slightly longer duration could achieve the same processing outcome while better preserving the this compound.

  • Possible Cause 2: Low pH of the Matrix.

    • Troubleshooting Step: Measure the pH of your product. This compound is less stable in acidic environments. If the formulation allows, consider adjusting the pH to be closer to its most stable point (pH 4.3).

  • Possible Cause 3: Extended Processing or Storage Time.

    • Troubleshooting Step: Evaluate the total time the product is exposed to high temperatures. Shortening the heating period can minimize degradation. For stored products, monitor stability over time to establish a clear shelf-life under specific temperature conditions.

Issue: Unexpected peaks appearing in my chromatogram when analyzing this compound stability.

  • Possible Cause 1: Formation of Minor Degradation Products.

    • Troubleshooting Step: While this compound-acid is the major degradation product, other minor products could form under specific conditions. A minor degradation pathway involves a β-rearrangement. Review the literature for other potential minor degradation products and their analytical signatures.

  • Possible Cause 2: Interaction with Other Ingredients (Maillard Reaction).

    • Troubleshooting Step: Consider the possibility of this compound reacting with other food components, such as aldehydes, in a Maillard-type reaction. This is more likely in formulations containing reducing sugars and amino groups when subjected to heat.

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data on this compound degradation under various conditions as reported in the literature.

Table 1: this compound Degradation in Beverages

Beverage TypeProcessing/Storage ConditionsDurationThis compound Loss (%)Primary Degradation Product
Orange-Flavored BeveragePasteurization (Hot-Pack)Short Treatment< 2%This compound-Acid
Orange-Flavored Beverage25±2°C / 60±5% RH26 Weeks~50%This compound-Acid
Carbonated Soft DrinkRoom Temperature26 Weeks~50%This compound-Acid

Data sourced from references.

Table 2: this compound Degradation in Baked Goods

ProductProcessing StepThis compound Loss (%)Primary Degradation Product
Yellow CakeBatter Preparation~13.2%This compound-Acid
Yellow CakeBaking~25.2%This compound-Acid
Yellow Cake (Total)Preparation & Baking~39%This compound-Acid

Data sourced from references.

Table 3: this compound Stability in Other Food Products and Dry Form

Product/FormStorage ConditionsDurationThis compound Stability/Loss
Dry Powder25°C / 60% RH60 MonthsStable
Dry Powder (Accelerated)40°C / 75% RH6 MonthsStable
Lemon-Flavored Dry Powdered Beverage MixNormal Conditions12 Months96.4% Remained
Tabletop Powder (446 ppm)25±2°C / 60±5% RH36 Months86% Remained
Chewing GumNot Specified27 Weeks< 10% Loss
Yogurt5±2°C5 WeeksLevels were almost constant

Data sourced from references.

Experimental Protocols

Analysis of this compound and its Degradation Product (this compound-Acid) by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for the quantification of this compound and its primary degradation product, this compound-acid, in food matrices.

  • Objective: To determine the concentration of this compound and this compound-acid in a sample before and after thermal processing.

  • Principle: Separation and quantification of the analytes are achieved using reverse-phase HPLC with UV detection.

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

    • C18 analytical column.

    • Syringe filters (0.45 µm).

    • Standard laboratory glassware.

  • Reagents:

    • This compound reference standard.

    • This compound-acid reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA) or other suitable buffer components.

  • Sample Preparation:

    • Liquid Samples (e.g., beverages): Degas carbonated samples. Filter the sample through a 0.45 µm syringe filter. Dilute with the mobile phase as necessary to fall within the calibration curve range.

    • Solid/Semi-Solid Samples (e.g., baked goods, yogurt): Homogenize a known weight of the sample. Extract with a suitable solvent (e.g., a mixture of mobile phase and an organic solvent). Centrifuge and filter the supernatant through a 0.45 µm syringe filter. A solid-phase extraction (SPE) clean-up step may be necessary for complex matrices.

  • Chromatographic Conditions (General Example):

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a series of standard solutions of this compound and this compound-acid of known concentrations.

    • Inject the standard solutions to generate a calibration curve for each analyte.

    • Inject the prepared samples.

    • Identify and quantify the peaks corresponding to this compound and this compound-acid based on their retention times and the calibration curves.

  • Data Analysis: Calculate the percentage of this compound degradation by comparing its concentration in the thermally processed sample to its initial concentration.

Visualizations

Advantame_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Heat, Acidic pH) This compound->Hydrolysis Advantame_Acid This compound-Acid (ANS9801-Acid) Hydrolysis->Advantame_Acid Methanol Methanol Hydrolysis->Methanol Experimental_Workflow start Start: Sample with this compound thermal_processing Thermal Processing (e.g., Baking, Pasteurization) start->thermal_processing sample_prep Sample Preparation (Extraction, Filtration) thermal_processing->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Quantification of this compound and this compound-Acid) hplc_analysis->data_analysis end End: Determine Degradation data_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for identifying and troubleshooting the analysis of advantame impurities and related substances.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities and related substances associated with this compound?

A1: Impurities in this compound can be categorized based on their origin, including the manufacturing process and degradation. The main categories are:

  • Related Substances from Synthesis and Degradation: The most significant is N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine, commonly referred to as "acid of this compound" or ANS9801-acid. This compound is both a potential by-product and the major degradation product from hydrolysis. Aspartame is another principal related substance.

  • Manufacturing Intermediates: These include compounds like isovanillin, 3-hydroxy-4-methoxycinnamaldehyde (HMCA), and 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde (HMPA).

  • Residual Solvents: Solvents used during production, such as methanol and ethyl acetate, may be present in trace amounts.

  • Catalyst Residues: Trace amounts of palladium and platinum may remain from the hydrogenation steps in the synthesis.

  • Inorganic Impurities: These include heavy metals like lead and residues from ignition.

Q2: What are the official specification limits for this compound and its key impurities?

A2: Specifications set by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) define the acceptable limits for this compound purity and its impurities.

Table 1: JECFA Specifications for this compound

Parameter Specification Limit
Assay (this compound) 97.0% - 102.0% (on anhydrous basis)
Acid of this compound Not more than 1.0%
Other Related Substances Not more than 1.5%
Water Not more than 5.0% (Karl Fischer method)
Residual Solvents
Methanol Not more than 500 mg/kg (ppm)
Ethyl Acetate Not more than 500 mg/kg (ppm)
Residue on Ignition Not more than 0.2%

| Lead | Not more than 1 mg/kg |

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is based on the JECFA monograph for the determination of "acid of this compound" and "other related substances". High-performance liquid chromatography with UV detection is the most common method for analyzing this compound and its related substances.

1. Chromatographic Conditions:

  • Column: Inertsil ODS-2 (25 cm x 4.6 mm i.d., 5 µm), or equivalent.

  • Column Temperature: 50°C.

  • Detection: UV detector at a specified wavelength appropriate for this compound and its impurities.

  • Injection Volume: 20 µL.

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a potassium dihydrogen phosphate solution (13.61 g/L in water) and adjust the pH to 2.8 with phosphoric acid. Mix 750 ml of this solution with 250 ml of acetonitrile. Sonicate to degas.

  • Mobile Phase B: Prepare a potassium dihydrogen phosphate solution (13.61 g/L in water) and adjust the pH to 2.8 with phosphoric acid. Mix 500 ml of this solution with 500 ml of acetonitrile. Sonicate to degas.

  • Gradient Elution: A gradient program is typically used to ensure the separation of all related substances, as some may co-elute under isocratic conditions. The specific gradient will depend on the full list of target analytes.

3. Solution Preparation:

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in a mixture of water and acetonitrile (7:3 v/v) to make exactly 100 ml.

  • Standard Solution (for Acid of this compound): Prepare a stock solution by dissolving ~100 mg of "acid of this compound" reference standard in 100 ml of water/acetonitrile (7:3 v/v). Prepare a working standard by diluting this stock solution to a final concentration appropriate for the specification limit (e.g., by diluting 2 ml to 20 ml).

4. Analysis and Calculation:

  • Inject the sample and standard solutions into the HPLC system.

  • Identify the peaks based on their retention times compared to the reference standards.

  • Calculate the percentage of the "acid of this compound" and "other related substances" using the peak areas obtained from the chromatograms. The sum of all impurity peaks (excluding the main this compound peak and the acid of this compound) gives the value for "other related substances".

Experimental Workflow & Troubleshooting Guide

General Workflow for Impurity Identification

The following diagram outlines the standard workflow for identifying and quantifying impurities in an this compound sample using HPLC.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting A Sample Weighing & Dissolution B Standard Preparation (this compound, Impurities) C Mobile Phase Preparation D HPLC System Equilibration C->D E Sequence Setup & Sample Injection D->E F Chromatographic Data Acquisition E->F G Peak Integration & Identification F->G H Quantification vs. Reference Standards G->H I Compare Results to Specification Limits H->I J Final Report Generation (Pass/Fail) I->J

Caption: HPLC workflow for this compound impurity analysis.

Troubleshooting Common HPLC Issues

Q3: My chromatogram shows poor peak resolution or co-eluting peaks between this compound and its impurities. What should I do?

A3: Poor resolution is a common issue, and was noted during the development of official analytical methods for this compound, requiring modification for better separation. Follow this troubleshooting guide to diagnose and resolve the problem.

Troubleshooting Decision Tree: Poor Peak Resolution

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Advantame

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of advantame. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges related to matrix effects in this compound analysis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing low and inconsistent signal intensity for this compound in my beverage samples. What is the likely cause and how can I fix it?

A1: Low and variable signal intensity for this compound in beverage samples is often a primary indicator of matrix effects , specifically ion suppression . Co-eluting compounds from the beverage matrix, such as sugars, acids, and other additives, can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.

Recommended Solutions:

  • Simple Dilution: For many beverage matrices, a straightforward "dilute-and-shoot" approach is effective. A 500-fold dilution of the beverage sample with a suitable diluent (e.g., 95:5 (v/v) water/acetonitrile with 0.05% acetic acid) can significantly reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Method Optimization: Ensure your LC method provides good separation of this compound from the bulk of the matrix components. A well-retained peak for this compound will elute later than many of the polar interferences common in beverages.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects. The SIL-IS will experience similar ion suppression or enhancement as this compound, allowing for accurate quantification.

Q2: My this compound recovery is poor when analyzing dairy products like yogurt. What are the potential reasons and how can I improve it?

A2: Dairy matrices are complex and rich in proteins and fats, which can lead to significant matrix effects and low recovery of this compound. The primary reasons for poor recovery are inefficient extraction and significant ion suppression.

Recommended Solutions:

  • Protein Precipitation: Proteins in yogurt can be a major source of interference. A protein precipitation step is crucial. A common method involves extraction with a methanol-water (50:50, v/v) mixture, followed by centrifugation to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): After protein precipitation, a clean-up step using SPE is highly effective for removing remaining matrix components. A C18 cartridge is a suitable choice for this compound.

  • Dialysis: For particularly complex matrices, dialysis can be used as an initial clean-up step to separate this compound from larger molecules like proteins and polysaccharides before further purification by SPE.

Q3: I am seeing significant peak tailing and shifting retention times for this compound. What could be causing this?

A3: Peak tailing and retention time shifts can be caused by a variety of factors, including issues with the analytical column, mobile phase, or interactions with the LC system itself.

Recommended Solutions:

  • Column Health: Ensure your analytical column is not degraded or contaminated. A guard column can help protect the analytical column from matrix components.

  • Mobile Phase pH: The stability of this compound is pH-dependent. Inconsistent mobile phase pH can lead to retention time shifts and peak shape issues. Ensure your mobile phase is properly buffered.

  • System Contamination: Carryover from previous injections can cause peak tailing. Implement a robust wash step in your autosampler program, using a strong solvent to clean the injection needle and port between runs.

Experimental Protocols

Here are detailed methodologies for key experiments to mitigate matrix effects in this compound analysis.

Protocol 1: Simple Dilution for Beverage Samples

This protocol is suitable for relatively clean matrices like carbonated soft drinks, juices, and flavored waters.

  • Sample Preparation:

    • Degas carbonated beverages by sonication for 10-15 minutes.

    • Vortex the sample to ensure homogeneity.

  • Dilution:

    • Pipette 10 µL of the beverage sample into a 5 mL volumetric flask.

    • Dilute to the mark with a diluent of 95:5 (v/v) water/acetonitrile with 0.05% acetic acid. This constitutes a 500-fold dilution.

    • Vortex the diluted sample thoroughly.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Analysis:

    • Inject the filtered sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation and SPE for Dairy and Complex Food Matrices

This protocol is recommended for complex matrices such as yogurt, jelly, and other processed foods.

  • Extraction and Protein Precipitation:

    • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol-water (50:50, v/v).

    • Vortex vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Cartridge: C18 SPE cartridge.

    • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of this compound using different sample preparation methods in various food matrices.

Table 1: Recovery of this compound in Beverages using Simple Dilution

AnalyteSpiking LevelMean Accuracy (%)Precision (%CV)
This compound1x LOQ72 - 107< 13
This compound5x LOQ91 - 114< 13

Data adapted from a study on artificial sweeteners in beverages.

Table 2: Recovery of this compound in Various Food Matrices using Extraction and SPE

Food MatrixFortification Level (mg/kg)Average Recovery (%)
Beverage0.195.2
Yogurt0.180.3
Jelly0.198.0

Data adapted from a study on this compound in food.

Frequently Asked Questions (FAQs)

Q: What is the most common cause of matrix effects in LC-MS/MS analysis?

A: The most common cause is the co-elution of endogenous or exogenous compounds from the sample matrix with the analyte of interest. These co-eluting substances can compete for ionization in the MS source, leading to ion suppression or enhancement.

Q: How can I determine if my analysis is affected by matrix effects?

A: A common method is to compare the signal response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank matrix extract (post-extraction spike). A significant difference in the signal intensity indicates the presence of matrix effects.

Q: Is a stable isotope-labeled internal standard (SIL-IS) always necessary for this compound analysis?

A: While not strictly mandatory for all applications, the use of a SIL-IS is highly recommended for accurate and precise quantification, especially in complex matrices

Advantame Separation: A Technical Support Guide for HPLC Mobile Phase Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of advantame.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for an HPLC mobile phase and column for this compound analysis?

A common and effective starting point is using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.[1] Many established methods utilize reversed-phase chromatography. For the mobile phase, a mixture of a buffer like ammonium acetate or ammonium formate with acetonitrile or methanol is frequently reported.[1] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate this compound from its impurities and degradation products.[1]

Q2: How does the mobile phase pH affect the analysis of this compound?

The pH of the mobile phase is a critical parameter. This compound's stability is pH-dependent; it degrades more quickly under acidic conditions. This degradation primarily results in the formation of this compound-acid. Therefore, controlling the pH is essential for accurate quantification. For optimizing peak shape, especially if tailing is observed, adjusting the pH can be beneficial. Working at a lower pH can ensure that basic analytes are consistently in their protonated form, which can sometimes reduce unwanted interactions with the stationary phase. However, for this compound, a balance must be struck to prevent on-column degradation.

Q3: My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing for this compound can be caused by several factors:

  • Secondary Silanol Interactions: The most common cause is the interaction of the analyte with acidic silanol groups on the silica surface of the HPLC column. Using a modern, well-end-capped C18 column can minimize these interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to tailing. Ensure your buffer is effective in the chosen pH range.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try reducing the injection volume or sample concentration.

  • Column Contamination: Buildup of contaminants on the column inlet frit can distort peak shape. Using a guard column and appropriate sample preparation can prevent this.

Q4: Why are my retention times for this compound drifting during a sequence of analyses?

Retention time drift is often a sign of an unequilibrated system or changing mobile phase conditions.

  • Insufficient Column Equilibration: Ensure the column is thoroughly flushed with the mobile phase before starting injections. This can take 15-30 minutes or more.

  • Mobile Phase Preparation: If the mobile phase is prepared by mixing solvents online, ensure the pump's proportioning valves are working correctly. It is often more reliable to premix the mobile phase components manually.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and separation kinetics. Using a column oven provides a stable temperature environment.

  • Changing Column Chemistry: The stability of this compound can be an issue; degradation over time in the autosampler or on the column can lead to the appearance of new peaks and shifts in the main peak.

Troubleshooting Guide

Q: I am seeing poor resolution between my this compound peak and a closely eluting impurity/degradant. How can I improve the separation?

A: Improving resolution requires optimizing the selectivity and efficiency of your method.

  • Adjust Organic Solvent Strength: The ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer is a primary tool for adjusting retention and resolution.

    • Decrease the organic solvent percentage: This will increase the retention time of all components, potentially providing more time for them to separate.

    • Run a Gradient: Start with a lower percentage of organic solvent and gradually increase it. A shallow gradient often provides the best resolution for complex mixtures.

  • Change the Organic Solvent: If you are using methanol, try switching to acetonitrile (or vice versa). These solvents have different selectivities and can alter the elution order and spacing of peaks.

  • Modify Mobile Phase pH: A small change in pH can alter the ionization state of this compound or its impurities, which can significantly impact their retention and improve selectivity.

  • Check Flow Rate: Lowering the flow rate can sometimes increase column efficiency and improve resolution, although it will also increase the analysis time.

Experimental Protocols & Data

Example HPLC Method Protocol

This protocol is a representative example for the determination of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate in Water.

    • Solvent B: Acetonitrile.

  • Elution: Gradient elution. Start with a low percentage of Solvent B, and gradually increase the concentration over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV Diode Array Detector (DAD) at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile). Filter through a 0.45 µm syringe filter before injection.

Table 1: Comparison of Reported Mobile Phases for this compound Analysis
Mobile Phase Component AMobile Phase Component BElution ModeColumn TypeReference
10 mM Ammonium Acetate in Water10 mM Ammonium Acetate in MethanolGradientXbridge BEH C18
20 mmol/L Ammonium AcetateAcetonitrileGradientC18
Ammonium Acetate (1 mM) / Acetic AcidAcetonitrile (in a 9.9:0.1:90 ratio)IsocraticC18
10 mmol/L Ammonium FormateMethanolNot SpecifiedACQUITY UPLC CSH C18
Phosphate Buffer (pH 4.5)Acetonitrile (in an 80:20 ratio)IsocraticWelchrom C18

Visual Guides & Workflows

Troubleshooting Flowchart for Poor Peak Shape

The following diagram outlines a logical workflow for troubleshooting common peak shape issues encountered during this compound analysis.

G start Problem: Poor this compound Peak Shape (Tailing, Fronting, or Broad) check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue  Yes chemical_issue Potential Chemical/Method Issue check_all_peaks->chemical_issue No   yes_path Yes check_frit Check for blocked column frit or guard column system_issue->check_frit check_connections Check for dead volume (improper connections) system_issue->check_connections no_path No check_overload Is peak a 'right triangle'? (Overload) chemical_issue->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_tailing Is the peak tailing? check_overload->check_tailing No silanol_interaction Likely secondary silanol interactions check_tailing->silanol_interaction Yes adjust_ph Adjust mobile phase pH (e.g., lower pH to 3-4) silanol_interaction->adjust_ph use_endcapped Use a modern, high-purity end-capped C18 column silanol_interaction->use_endcapped G start 1. Starting Point Selection select_column Select C18 Column (High Purity, End-capped) start->select_column select_solvents Select Mobile Phase: A: Buffered Aqueous (e.g., Ammonium Acetate) B: Organic (e.g., Acetonitrile) start->select_solvents scouting 2. Initial Scouting Runs select_column->scouting select_solvents->scouting gradient_run Perform broad gradient run (e.g., 5-95% B over 20 min) scouting->gradient_run evaluation 3. Evaluate Results gradient_run->evaluation resolution_ok Is resolution adequate? evaluation->resolution_ok optimization 4. Optimization resolution_ok->optimization No final 5. Final Method resolution_ok->final Yes adjust_gradient Adjust gradient slope optimization->adjust_gradient change_solvent Change organic solvent (ACN <> MeOH) optimization->change_solvent adjust_ph Adjust mobile phase pH optimization->adjust_ph adjust_gradient->evaluation Re-evaluate change_solvent->evaluation Re-evaluate adjust_ph->evaluation Re-evaluate

References

Technical Support Center: Advantame Analysis in Complex Food Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Advantame analysis. This resource is designed for researchers, scientists, and professionals in drug and food development. Here you will find answers to frequently asked questions and detailed troubleshooting guides to assist you with challenges encountered during the analysis of this compound in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary degradation product?

A1: this compound is a high-intensity artificial sweetener and an aspartame analog. Its chemical name is N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-L-aspartyl]-L-phenylalanine 1-methyl ester. During food processing and storage, particularly under acidic or high-temperature conditions, this compound can degrade. Its main degradation product is N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine, also known as ANS9801-acid.

Q2: How stable is this compound in different food matrices and conditions?

A2: this compound's stability is highly dependent on the food matrix, pH, temperature, and moisture content.

  • Dry Form : It is very stable in its dry powder form, with a shelf life of up to five years under normal storage conditions (25°C/60% RH).

  • Acidic Beverages : There is notable instability in acidic beverages, with levels decreasing over time, especially at lower pH values and higher temperatures. In some heat-treated beverages, degradation can reach about 50%.

  • Thermally Treated Foods : In baked goods like yellow cake, approximately 39% of this compound can be lost during batter preparation and baking.

  • Other Products : It shows good stability in products like chewing gum, with less than 10% reduction after 27 weeks of storage.

Q3: What are the common analytical methods for quantifying this compound in food?

A3: The most common methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV : This method is widely used and adequate for well-defined food systems. However, for complex or unknown samples, greater specificity may be required.

  • LC-MS/MS : This method offers higher sensitivity and selectivity, making it suitable for complex matrices and trace-level quantification. It is often used for confirmation.

Q4: What are the main challenges in analyzing this compound in complex food systems?

A4: The primary challenges include:

  • Matrix Effects : Co-eluting endogenous components from the food matrix can interfere with the ionization of this compound in LC-MS/MS, causing ion suppression or enhancement and affecting accuracy.

  • Sample Preparation : Efficiently extracting this compound from diverse and complex food matrices (e.g., high-fat, high-protein, or baked goods) without significant loss or degradation is crucial and often difficult.

  • Analyte Stability : this compound can degrade during sample extraction and analysis due to heat or pH, leading to inaccurate quantification.

  • Low Concentrations : Due to its high sweetness intensity, this compound is used at very low levels, requiring highly sensitive analytical methods for detection and quantification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or Inconsistent Analyte Recovery

Possible Causes:

  • Inefficient Extraction: The chosen solvent may not be optimal for the food matrix, or the extraction technique (e.g., shaking, sonication) may be insufficient.

  • Analyte Degradation: this compound may be degrading during sample preparation due to excessive heat or inappropriate pH.

  • Poor SPE Performance: The Solid-Phase Extraction (SPE) cartridge may be overloaded, or the conditioning, loading, washing, and elution steps may not be optimized.

Solutions:

  • Optimize Extraction Solvent: Test different solvent systems. A common starting point is a mixture of methanol and water. For high-fat matrices, a non-polar solvent like toluene might be necessary for the initial dissolution.

  • Control Temperature and pH: Avoid high temperatures during extraction and sample processing. Ensure the pH of your solutions is within a stable range for this compound (it is more stable at a pH of around 3.2 in aqueous solutions).

  • Optimize SPE Protocol:

    • Ensure the SPE cartridge capacity is not exceeded.

    • Methodically optimize each step: conditioning, sample loading (at an appropriate flow rate), washing with a solvent that removes interferences but not the analyte, and eluting with a solvent strong enough to recover this compound.

    • Consider using a different type of SPE sorbent (e.g., cation-exchange).

  • Use an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to correct for losses during extraction and analysis.

Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Causes:

  • Column Contamination: Buildup of matrix components on the analytical column.

  • Incompatible Injection Solvent: The solvent used to dissolve the final extract may be too strong compared to the mobile phase.

  • Secondary Interactions: Interactions between the analyte and active sites on the column's stationary phase.

  • Mobile Phase Issues: Incorrect pH of the mobile phase or buffer degradation.

Solutions:

  • Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

  • Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

  • Optimize Mobile Phase: Adjust the pH of the mobile phase. For this compound, a mobile phase with a pH around 2.8-4.5 is often used. Ensure the mobile phase is freshly prepared.

  • Column Wash: Perform a thorough column wash with a strong solvent at the end of each analytical sequence.

Problem 3: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS

Possible Causes:

  • Co-elution of Matrix Components: Other compounds from the sample matrix are eluting at the same time as this compound and interfering with its ionization in the mass spectrometer source.

Solutions:

  • Improve Sample Cleanup: Enhance the sample preparation procedure to remove more interfering compounds. This could involve trying a different SPE sorbent or adding a liquid-liquid extraction (LLE) step.

  • Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate this compound from the interfering matrix components. Using a different column chemistry (e.g., phenyl instead of C18) can also alter selectivity.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and samples experience similar matrix effects.

  • Standard Addition Method: Add known amounts of a standard solution to the sample aliquots. This creates a calibration curve within the sample's own matrix, providing a highly accurate way to quantify the analyte.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction.

Data Presentation

Table 1: Performance of Analytical Methods for this compound in Various Food Matrices

Food MatrixAnalytical MethodRecovery (%)LOQ (Limit of Quantification)Reference
Beverages, Yogurt, JellyUPLC-MS/MS80.3 - 98.00.10 mg/kg
Processed Foods (5 types)HPLC64.1 - 89.90.0004 g/kg
Processed Foods (5 types)LC-MS/MS68.8 - 99.90.00004 g/kg

Experimental Protocols

Protocol: Quantification of this compound in a Beverage using HPLC-UV

This protocol provides a general methodology. It should be validated for your specific matrix and instrumentation.

1. Sample Preparation (Carbonated Beverage) a. Degas the beverage sample by sonicating in an ultrasonic bath for 15-20 minutes. b. If the beverage is clear and free of particulates, it may be possible to dilute it directly. Dilute an accurately weighed amount of the sample with the mobile phase. c. If particulates are present, centrifuge a portion of the sample at 5000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Sample Preparation (Complex Beverage, e.g., Fruit Juice with Pulp) a. Homogenize an accurately weighed amount of the sample. b. Extract with a methanol:water (50:50, v/v) solution by vortexing or shaking for 30 minutes. c. Centrifuge the mixture at 5000 rpm for 15 minutes. d. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. e. Load a known volume of the supernatant onto the SPE cartridge. f. Wash the cartridge with a weak solvent (e.g., 5 mL of 10% methanol in water) to remove polar interferences. g. Elute the this compound from the cartridge with an appropriate volume of a stronger solvent (e.g., 5 mL of 80% methanol in water). h. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase. i. Filter through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of a phosphate buffer (pH adjusted to ~2.8-4.5) and acetonitrile. Example: 75:25 (v/v) mixture of 0.02 M potassium dihydrogen phosphate (pH 2.8) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 20 µL.

  • UV Detection: 210 nm.

4. Quantification a. Prepare a series of calibration standards of this compound in the mobile phase. b. Generate a calibration curve by plotting the peak area versus the concentration of the standards. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Beverage, Baked Good) Homogenize Homogenize/ Degas Sample Sample->Homogenize Extract Solvent Extraction (e.g., MeOH/H2O) Homogenize->Extract Cleanup Sample Cleanup (SPE or LLE) Extract->Cleanup Concentrate Concentrate & Reconstitute Cleanup->Concentrate HPLC HPLC Separation (C18 Column) Concentrate->HPLC Inject Detect Detection (UV or MS/MS) HPLC->Detect Integrate Peak Integration Detect->Integrate Raw Data Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: General experimental workflow for this compound analysis in food.

Technical Support Center: Sensory Panel Testing of Advantame

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in sensory panel testing of advantame.

Troubleshooting Guides

Issue 1: High Inter-Panelist Variability in Sweetness Intensity Ratings

  • Question: Our sensory panel is providing widely inconsistent scores for the sweetness intensity of the same this compound solution. What could be causing this and how can we fix it?

  • Answer: High variability in sweetness perception across panelists is a common challenge, especially with high-potency sweeteners like this compound. The causes can be multifaceted, ranging from physiological differences in taste perception to procedural inconsistencies. Follow these steps to troubleshoot and mitigate the issue:

    • Step 1: Review and Enhance Panelist Training.

      • Initial Screening: Confirm that all panelists were initially screened for their ability to detect and scale the intensity of sweet tastes.

      • Reference Standards: Regularly incorporate reference standards for sweetness (e.g., sucrose solutions at varying concentrations) in your training sessions. This helps to anchor and calibrate the panelists' perception of sweetness intensity.

      • Attribute-Specific Training: Conduct training sessions focused specifically on the sensory profile of this compound. While this compound is known for its clean, sugar-like taste with minimal off-flavors, panelists should be trained to distinguish its specific sweetness profile from other sweeteners.[1]

    • Step 2: Standardize Sample Preparation and Presentation.

      • Concentration and Solubility: this compound has limited solubility in water, which can be temperature and pH-dependent.[2][3] Ensure complete dissolution of this compound in the sample matrix to avoid concentration gradients. Prepare fresh solutions for each session.

      • Matrix Effects: The food or beverage matrix can significantly impact the perceived sweetness of this compound.[3] Be consistent with the composition, temperature, and pH of the base product being tested.

      • Serving Protocol: Standardize serving temperature, volume, and the type of vessel used for sample presentation.

    • Step 3: Control for Environmental and Physiological Factors.

      • Palate Cleansing: Mandate a strict palate cleansing protocol using unsalted crackers and room temperature water between samples.

      • Testing Environment: Ensure the sensory evaluation is conducted in a controlled environment with neutral lighting and free from distracting odors.

      • Panelist State: Advise panelists to avoid consuming strongly flavored foods, beverages, or tobacco for at least one hour before a session.

Issue 2: Inconsistent Reports of Off-Tastes or Aftertastes

  • Question: Some panelists report a slight bitter or metallic aftertaste with this compound, while others do not. How can we get more consistent data on off-flavors?

  • Answer: While this compound is generally characterized by a clean taste profile, reports of subtle off-tastes can occur, especially at higher concentrations.[1] Inconsistency in reporting these can stem from individual differences in taste receptor sensitivity and lack of a common language to describe them.

    • Step 1: Develop a Specific Lexicon for Off-Tastes.

      • During training, present panelists with reference standards for various off-tastes that can be associated with sweeteners (e.g., low concentrations of quinine for bitterness, caffeine for bitterness, or ferrous sulfate for a metallic taste).

      • Work with the panel to develop and agree upon a specific set of descriptors for any perceived off-tastes associated with this compound.

    • Step 2: Utilize Appropriate Sensory Test Methods.

      • Employ descriptive analysis methods where panelists rate the intensity of specific, agreed-upon attributes (e.g., sweetness, bitterness, metallic aftertaste) on a labeled magnitude scale.

      • Consider time-intensity studies to track the onset and duration of both sweetness and any potential aftertastes. This compound's sweetness perception can have a slight delay in onset and a longer linger compared to sucrose.

    • Step 3: Investigate Potential Product Interactions.

      • This compound's stability can be affected by pH and temperature, potentially leading to degradation products that might contribute to off-flavors. Ensure the this compound is stable in your specific product matrix under the testing conditions.

      • Interactions with other ingredients in the food matrix can also influence the perception of off-tastes.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in different food and beverage matrices during sensory testing?

A1: this compound exhibits good stability under many conditions. As a dry powder, it is very stable. In aqueous solutions, its stability is pH-dependent; it is more stable in acidic to neutral conditions, typical of many beverages. However, in heat-treated beverages and some baked goods, a significant percentage of this compound can degrade. It is crucial to consider the pH and any heat treatment of your product matrix, as this can affect the concentration of this compound being evaluated by the sensory panel.

Q2: What is the recommended procedure for palate cleansing when evaluating this compound?

A2: A standardized palate cleansing protocol is essential. The recommended procedure is to have panelists rinse their mouths thoroughly with room temperature, purified water and eat a piece of an unsalted cracker between samples. A waiting period of at least two to five minutes between samples is also advised to allow the palate to return to a neutral state.

Q3: How should we prepare this compound solutions to ensure consistency?

A3: Due to its high potency and limited solubility, careful preparation is key. Use a calibrated analytical balance to weigh the this compound powder. Prepare a stock solution by dissolving the this compound in a slightly acidic aqueous solution (e.g., buffered to a pH of around 3-4) where it is more soluble, and then dilute it to the final target concentration in your product matrix. Ensure complete dissolution by using a magnetic stirrer. Prepare fresh solutions for each testing session to avoid potential degradation.

Q4: Can the sensory panel's performance be monitored over time?

A4: Yes, and it is highly recommended. Regularly include blind control and reference samples in your tests. Analyze individual panelist data for consistency, repeatability, and discrimination ability. Software tools are available to help track panel performance and identify any panelists who may require retraining.

Data Presentation

Table 1: Stability of this compound in Various Food Matrices

Food MatrixStorage/Processing ConditionsThis compound ReductionReference
Tabletop Powder36 months at 25°C~14%
Dry Powdered Beverage Mix12 months at normal conditions~3.6%
Carbonated Soft Drink26 weeks at room temperature~50%
Orange-Flavored BeveragePasteurization and hot-pack processNot specified, but degradation occurs
Chewing Gum27 weeks storage<10%
Yellow CakeDuring batter preparation and baking~39%

Table 2: Relative Sweetness of this compound Compared to Sucrose

Sucrose Equivalence (% solution)Approximate Sweetness Relative to SucroseReference
3%7,000x
5%15,000x
10%37,000x
14%48,000x

Experimental Protocols

Protocol 1: Panelist Screening and Training for this compound Evaluation

  • Objective: To select and train a sensory panel capable of consistently and reliably evaluating the sensory attributes of this compound.

  • Materials:

    • Sucrose solutions at 1%, 2%, 5%, and 10% (w/v) for basic taste sensitivity and intensity scaling.

    • This compound solutions at concentrations equivalent to the sucrose solutions.

    • Reference standards for potential off-tastes (e.g., 0.02% caffeine for bitterness).

    • Unsalted crackers and purified, room-temperature water for palate cleansing.

    • Standardized sensory booths.

  • Methodology:

    • Screening:

      • Conduct basic taste identification tests (sweet, sour, salty, bitter, umami).

      • Perform ranking tests for sweetness intensity using sucrose solutions.

      • Select panelists who can consistently and correctly identify and rank the basic tastes.

    • Training:

      • Familiarize panelists with the sensory properties of this compound.

      • Develop a common vocabulary to describe the taste profile, including any subtle off-notes or aftertastes.

      • Conduct multiple training sessions where panelists rate the sweetness intensity of both sucrose and this compound solutions and discuss their ratings to calibrate their use of the scale.

      • Introduce reference standards for off-tastes to ensure consistent identification and rating.

    • Performance Monitoring:

      • Regularly include blind replicate samples to assess panelist repeatability.

      • Analyze data to ensure panelists are discriminating between different concentrations of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening Panelist_Training Panelist Training & Calibration Panelist_Screening->Panelist_Training Sensory_Evaluation Sensory Evaluation in Controlled Booths Panelist_Training->Sensory_Evaluation Sample_Preparation Standardized Sample Preparation Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Data_Analysis Statistical Data Analysis Data_Collection->Data_Analysis Performance_Monitoring Panel Performance Monitoring Data_Analysis->Performance_Monitoring Feedback Feedback & Retraining Performance_Monitoring->Feedback Feedback->Panelist_Training

Caption: Workflow for a robust sensory panel evaluation process.

Troubleshooting_Logic Start High Variability in Sensory Data Check_Training Review Panelist Training Protocols Start->Check_Training Check_Sample_Prep Examine Sample Preparation & Presentation Check_Training->Check_Sample_Prep Training Adequate Solution_Retrain Implement Targeted Retraining & Calibration Check_Training->Solution_Retrain Training Inadequate Check_Environment Assess Testing Environment & Controls Check_Sample_Prep->Check_Environment Prep Consistent Solution_Standardize_Prep Standardize Protocols (e.g., dissolution, temperature) Check_Sample_Prep->Solution_Standardize_Prep Prep Inconsistent Solution_Control_Environment Enforce Stricter Environmental & Physiological Controls Check_Environment->Solution_Control_Environment Environment Uncontrolled End Reduced Variability Check_Environment->End Environment Controlled Solution_Retrain->End Solution_Standardize_Prep->End Solution_Control_Environment->End

Caption: A logical troubleshooting guide for addressing sensory data variability.

References

troubleshooting inconsistent results in advantame experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in advantame experiments.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Quantification of this compound

You may be experiencing variability in the measured concentration of this compound in your samples. This can manifest as poor reproducibility between replicates or a gradual decrease in concentration over time.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Solutions
This compound Degradation This compound is susceptible to degradation, particularly in acidic conditions and at elevated temperatures. The primary degradation product is this compound-acid (ANS9801-acid).[1][2][3] - pH Control: Ensure the pH of your sample solutions is maintained within a stable range, ideally between 3.2 and 5.0.[4] - Temperature Control: Store stock solutions and samples at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles. This compound in dry powder form is stable for years at 25°C and 60% relative humidity.[4] - Monitor for Degradants: Analyze samples for the presence of this compound-acid using a validated HPLC method. An increase in this compound-acid often corresponds to a decrease in this compound concentration.
Suboptimal HPLC Method An unoptimized High-Performance Liquid Chromatography (HPLC) method can lead to poor peak resolution, inaccurate integration, and co-elution with impurities or degradation products. - Method Validation: Verify that your HPLC method is validated for linearity, accuracy, precision, and specificity for this compound and its related substances. - Column Selection: Use a suitable column, such as a C18 column, which is commonly employed for this compound analysis. - Mobile Phase Optimization: Adjust the mobile phase composition and gradient to achieve optimal separation of this compound from other components in the sample matrix.
Sample Preparation Issues Inefficient extraction or the presence of interfering substances in the sample matrix can lead to inaccurate quantification. - Extraction Efficiency: Optimize your sample extraction procedure to ensure complete recovery of this compound. Methods like dialysis followed by solid-phase extraction (SPE) with a C18 cartridge have been shown to be effective. - Matrix Effects: Assess for matrix effects by analyzing spiked samples. If significant interference is observed, further sample cleanup steps may be necessary.
Issue 2: Inconsistent Sweetness Perception in Sensory Panel Studies

Variability in the perceived sweetness intensity of this compound solutions can arise from several factors related to the sensory panel, sample preparation, and experimental design.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Solutions
Panelist Fatigue and Adaptation Continuous exposure to sweet stimuli can lead to sensory fatigue and adaptation, where the perception of sweetness diminishes over time. - Rest Periods: Incorporate adequate rest periods between sample evaluations to allow panelists' palates to recover. - Rinsing: Instruct panelists to rinse their mouths thoroughly with purified water between samples. - Sample Order: Randomize the presentation order of samples to minimize adaptation and carry-over effects.
Individual Sensory Thresholds Panelists have different inherent sensitivities to sweet tastes, which can contribute to variability in intensity ratings. - Panelist Screening and Training: Screen panelists for their ability to detect and scale sweetness intensity consistently. Provide thorough training on the evaluation procedure and the use of the rating scale. - Reference Standards: Use reference standards (e.g., sucrose solutions of varying concentrations) to anchor the panelists' perception and calibration of the intensity scale.
Sample Matrix Effects The food or beverage matrix can influence the perception of sweetness. - Consistent Base: Ensure that the base matrix for all samples is identical in composition, temperature, and pH. - Ingredient Interactions: Be aware that other ingredients in the matrix, such as acids or other sweeteners, can modulate the perceived sweetness of this compound.
Psychological and Physiological Errors Various psychological and physiological factors can influence a panelist's judgment. - Blind and Randomized Presentation: Present samples in a blind and randomized manner to prevent bias. - Controlled Environment: Conduct sensory evaluations in a controlled environment with minimal distractions. - Panelist Motivation and Health: Ensure panelists are motivated and in good health, as illness or lack of focus can affect sensory acuity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound and how can I detect it?

A1: The primary degradation product of this compound is N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine, also known as this compound-acid or ANS9801-acid. It is formed through the hydrolysis of the methyl ester group of this compound. You can detect and quantify this compound-acid using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, often alongside the analysis of this compound itself.

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

A2: To minimize degradation, this compound solutions should be stored at a pH between 3.2 and 5.0. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. It is also important to avoid repeated freeze-thaw cycles. In its dry powder form, this compound is very stable and can be stored at room temperature (25°C) and 60% relative humidity for extended periods.

Q3: How does the sweetness intensity of this compound compare to other sweeteners?

A3: this compound is a high-intensity sweetener, estimated to be approximately 20,000 to 37,000 times sweeter than sucrose and about 100 times sweeter than aspartame. Its relative sweetness can be influenced by the concentration and the food matrix in which it is used.

Q4: Can I use a standard C18 HPLC column for this compound analysis?

A4: Yes, a C18 column is commonly used and suitable for the separation and quantification of this compound and its related substances, including this compound-acid.

Q5: What are some common sensory evaluation methods for assessing the sweetness of this compound?

A5: Common sensory evaluation methods for high-intensity sweeteners like this compound include magnitude estimation, category scaling, and time-intensity analysis. These methods involve trained panelists rating the perceived sweetness intensity of solutions compared to reference standards (e.g., sucrose solutions).

Experimental Protocols

Protocol 1: HPLC Method for the Determination of this compound

This protocol provides a general framework for the analysis of this compound in aqueous solutions using HPLC with UV detection.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Deionized water

  • Syringe filters (0.22 µm or 0.45 µm)

2. Preparation of Mobile Phase

  • Prepare a phosphate buffer (e.g., 20 mM) by dissolving potassium dihydrogen phosphate in deionized water.

  • Adjust the pH of the buffer to approximately 4.5 with phosphoric acid.

  • The mobile phase is typically a mixture of the phosphate buffer and acetonitrile. A common starting point is an isocratic elution with a ratio such as 80:20 (v/v) buffer to acetonitrile. A gradient elution may be necessary for complex matrices.

3. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.01 - 1.0 µg/mL).

4. Sample Preparation

  • For liquid samples, filter them through a 0.22 µm or 0.45 µm syringe filter before injection.

  • For solid samples, dissolve a known weight in the mobile phase, sonicate to ensure complete dissolution, and then filter.

  • For complex matrices, an extraction and clean-up step, such as solid-phase extraction (SPE) with a C18 cartridge, may be required.

5. HPLC Analysis

  • Set the column temperature (e.g., 30°C).

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the UV detection wavelength (e.g., 210 nm or 217 nm).

  • Inject a standard or sample (e.g., 10 µL).

  • Record the chromatogram and integrate the peak corresponding to this compound.

6. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Sensory Evaluation of this compound Sweetness Intensity

This protocol outlines a general procedure for conducting a sensory panel to evaluate the sweetness intensity of this compound solutions using a category scaling method.

1. Panelist Selection and Training

  • Select 10-15 panelists who are non-smokers and have good sensory acuity.

  • Train the panelists on the concept of sweetness intensity and the use of the rating scale. Familiarize them with the taste of this compound and the reference standards.

2. Sample Preparation

  • Prepare a series of this compound solutions in deionized water at different concentrations.

  • Prepare a set of sucrose solutions to be used as reference standards (e.g., 2%, 4%, 6%, 8%, 10% w/v sucrose).

  • Code all samples with random three-digit numbers.

  • Present all samples at a controlled temperature (e.g., room temperature).

3. Sensory Evaluation Procedure

  • Provide each panelist with the set of coded samples in a randomized order.

  • Instruct panelists to first taste the reference standards to anchor their perception of the intensity scale.

  • For each this compound sample, panelists should take a small amount into their mouth, hold it for a few seconds, and then expectorate.

  • Panelists then rate the perceived sweetness intensity on a labeled magnitude scale (LMS) or a category scale (e.g., a 15-point scale where 0 = no sweetness and 15 = extremely sweet).

  • Instruct panelists to rinse their mouths thoroughly with purified water between each sample and to take a short break (e.g., 1-2 minutes).

4. Data Analysis

  • Collect the intensity ratings from all panelists.

  • Calculate the mean sweetness intensity for each this compound concentration.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in sweetness perception between the different concentrations.

Visualizations

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) This compound->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Stimulates TRPM5 TRPM5 Channel (Opens) Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Signal Signal to Brain (Sweet Perception) Depolarization->Signal Triggers Troubleshooting_Workflow cluster_analytical Analytical Troubleshooting cluster_sensory Sensory Troubleshooting Start Inconsistent This compound Results Identify_Issue Identify Type of Inconsistency Start->Identify_Issue Analytical Analytical Quantification Identify_Issue->Analytical Quantification Sensory Sensory Perception Identify_Issue->Sensory Perception Check_Stability Check Sample Stability (pH, Temp, Degradants) Analytical->Check_Stability Evaluate_Panel Evaluate Sensory Panel (Fatigue, Training, Health) Sensory->Evaluate_Panel Review_HPLC Review HPLC Method (Validation, Column, Mobile Phase) Check_Stability->Review_HPLC Assess_Sample_Prep Assess Sample Preparation (Extraction, Matrix Effects) Review_HPLC->Assess_Sample_Prep Resolve Implement Corrective Actions Assess_Sample_Prep->Resolve Check_Protocol Check Experimental Protocol (Randomization, Rinsing, References) Evaluate_Panel->Check_Protocol Examine_Matrix Examine Sample Matrix (Consistency, Interactions) Check_Protocol->Examine_Matrix Examine_Matrix->Resolve End Consistent Results Resolve->End Logical_Relationships cluster_causes Potential Causes cluster_effects Observed Issues Degradation This compound Degradation Inconsistent_Quant Inconsistent Quantification Degradation->Inconsistent_Quant leads to Method_Issues Suboptimal Analytical Method Method_Issues->Inconsistent_Quant leads to Panel_Variability Sensory Panel Variability Inconsistent_Sweet Inconsistent Sweetness Perception Panel_Variability->Inconsistent_Sweet leads to Matrix_Effects Sample Matrix Effects Matrix_Effects->Inconsistent_Quant can lead to Matrix_Effects->Inconsistent_Sweet can lead to

References

stability of advantame stock solutions at different temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of advantame stock solutions under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is highly stable in its dry, powdered form, with a shelf life of up to five years under standard storage conditions (25°C/60% relative humidity). However, in solution, its stability is influenced by factors such as pH, temperature, and time.

Q2: What are the primary degradation products of this compound in solution?

The main degradation product of this compound in solution is N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine, also known as this compound-acid or ANS9801-acid.

Q3: What solvents are recommended for preparing this compound stock solutions?

For analytical purposes, a mixture of water and acetonitrile (e.g., 7:3 v/v) is commonly used to dissolve this compound. For biological assays, Dimethyl Sulfoxide (DMSO) and ethanol are frequently used solvents. This compound is sparingly soluble in ethanol and very slightly soluble in water at room temperature, with solubility increasing at higher temperatures.

Q4: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at low temperatures. Specific recommendations from suppliers suggest:

  • In solvent: -80°C for up to 1 year. Another source suggests -80°C for up to 6 months and -20°C for up to 1 month.

  • As a dry powder: -20°C for up to 3 years.

It is crucial to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound Low solubility in the chosen solvent at room temperature.Use of sonication or gentle heating (e.g., to 45°C) can aid in dissolution, particularly for DMSO solutions. Ensure the solvent is anhydrous, as moisture can affect solubility.
Precipitate Forms in Stored Solution The solution may be supersaturated, or the storage temperature may be too high, leading to degradation and precipitation of less soluble products.Ensure the concentration does not exceed the solubility limit at the storage temperature. Store at the recommended low temperatures (-20°C or -80°C).
Inconsistent Experimental Results Degradation of the this compound stock solution.Prepare fresh stock solutions regularly. Verify the stability of your stock solution using the HPLC protocol provided below. Always use a consistent, low percentage of the solvent (e.g., <0.5% DMSO) in your final assay to minimize solvent-induced effects.
Unexpected Peaks in HPLC Analysis Presence of degradation products, such as this compound-acid.Compare the retention times of the unexpected peaks with a known standard of this compound-acid. Adjust experimental conditions to minimize degradation (e.g., use fresh solutions, control pH).

Stability of this compound Stock Solutions

While specific quantitative data on the stability of this compound in common laboratory solvents is limited in publicly available literature, the following tables provide an overview based on general stability principles and data from food matrices. For precise quantitative assessment in your specific laboratory solvent and concentration, an in-house stability study is highly recommended.

Table 1: Estimated Stability of this compound in DMSO Stock Solutions

Storage TemperatureTime PointEstimated % Remaining this compoundPrimary Degradation Product
Room Temperature (~25°C)1 Week< 90%This compound-Acid
4°C1 Month~ 95%This compound-Acid
-20°C6 Months> 98%This compound-Acid
-80°C1 Year> 99%This compound-Acid

Table 2: Solubility of this compound in Different Solvents

TemperatureWater (g/L)Ethanol (g/L)
25°C0.9913.58

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6-12 months).

Protocol for Assessing the Stability of this compound Stock Solutions by HPLC

This protocol provides a general method for quantifying this compound and its primary degradation product, this compound-acid.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in a 7:3 (v/v) water:acetonitrile mixture.

    • Prepare a stock solution of this compound-acid standard in the same solvent.

    • Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an

Validation & Comparative

A Guide to Cross-Laboratory Validation of Advantame Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of advantame, a high-intensity sweetener, in various matrices. It is designed to assist researchers, scientists, and professionals in drug development in selecting and validating appropriate analytical methods. The information presented is based on published single-laboratory validation studies, offering a foundation for establishing robust analytical protocols and facilitating future cross-laboratory validation efforts.

Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is the most commonly employed technique.

MethodMatrixLinearity (R²)Recovery (%)Limit of Quantification (LOQ)Reference
HPLC Processed Foods>0.99764.1 - 89.90.0004 g/kg[1][2]
LC-MS/MS Processed Foods>0.99768.8 - 99.90.00004 g/kg[1][2]
UPLC-MS/MS Beverages, Yogurt, Jelly>0.99780.3 - 98.00.10 mg/kg[3]

Note: The data presented above is derived from individual validation studies and serves as a baseline for comparison. A formal cross-laboratory validation study would be required to establish the true reproducibility and robustness of these methods across different laboratories.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are summaries of typical experimental protocols for the analysis of this compound.

Method 1: HPLC and LC-MS/MS for this compound in Processed Foods
  • Sample Preparation:

    • Extraction of this compound from the food matrix via dialysis.

    • Clean-up of the extract using a Sep-Pak Plus C18 solid-phase extraction (SPE) cartridge.

  • HPLC Conditions:

    • Specific column, mobile phase, and detector wavelength information would be detailed here based on the original study.

  • LC-MS/MS Conditions:

    • Specific column, mobile phase, ionization mode, and mass transition details would be provided here as per the source.

Method 2: UPLC-MS/MS for this compound in Beverages, Yogurt, and Jelly
  • Sample Preparation:

    • Extraction of the sample with a methanol-water (50:50, v/v) solution.

    • Centrifugation of the extract.

    • Filtration of the supernatant through a membrane filter.

  • UPLC-MS/MS Conditions:

    • Column: Agilent SB-C18 (150 mm × 2.1 mm, 5 µm).

    • Elution: Gradient elution.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple reaction monitoring (MRM).

Visualizing Method Validation and Selection

To aid in the understanding of the validation process and method selection, the following diagrams illustrate key workflows and decision-making logic.

Cross-Laboratory Validation Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Candidate Analytical Method A->B C Develop Standardized Protocol B->C D Distribute Protocol & Samples to Participating Labs C->D E Labs Perform Analysis D->E F Collect & Collate Data E->F G Statistical Analysis (Repeatability, Reproducibility) F->G H Evaluate Method Performance G->H I Publish Validation Report H->I

Workflow for a cross-laboratory validation study.

Method Selection Logic Start Define Analytical Need Matrix What is the sample matrix? Start->Matrix Sensitivity What is the required sensitivity? Matrix->Sensitivity Simple Matrix (e.g., Beverages) LC_MSMS Select LC-MS/MS or UPLC-MS/MS Matrix->LC_MSMS Complex Matrix (e.g., Processed Foods) HPLC_UV Select HPLC-UV Sensitivity->HPLC_UV Moderate (ppm level) Sensitivity->LC_MSMS High (ppb level) End Final Method Choice HPLC_UV->End LC_MSMS->End

Decision tree for selecting an this compound analytical method.

References

A Comparative Guide to the In Vitro Immunomodulatory Effects of Artificial Sweeteners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing global consumption of artificial sweeteners has prompted significant research into their potential physiological effects beyond their primary role as sugar substitutes. Emerging evidence from in vitro studies suggests that several of these compounds can interact with and modulate the activity of immune cells. This guide provides a comparative overview of the current understanding of the immunomodulatory effects of six major artificial sweeteners: aspartame, sucralose, saccharin, acesulfame potassium, neotame, and cyclamate. The information presented herein is intended to support further research and inform drug development professionals about the potential off-target effects of these common food additives.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the immunomodulatory effects of various artificial sweeteners. These studies highlight a range of effects, from the suppression of key inflammatory cytokines to the impairment of lymphocyte proliferation.

Artificial SweetenerImmune Cell TypeStimulantConcentrationObserved EffectReference
Aspartame Human Whole BloodLipopolysaccharide (LPS)10 µg/mLSuppressed IL-6 secretion (P < 0.001)[1][2]
Human Peripheral Blood Mononuclear Cells (PBMCs)-287.342 mg/LIC50 for cytotoxicity[3]
Sucralose Human Whole BloodLPS10 µg/mLSuppressed IL-6 secretion (P < 0.001)[1][2]
Human Whole BloodPhytohemagglutinin (PHA)10 µg/mLReduced IL-10 secretion (P < 0.001)
Saccharin Human Whole BloodLPS10 µg/mLSuppressed IL-6 secretion (P < 0.001)
Acesulfame Potassium Murine RAW264.7 Macrophages-Various dosesNo significant effect on TNF-α, CCL2, and IL-6 gene expression
Neotame Human Caco-2 cells-10 µM and higherSignificant increase in apoptosis
Human Caco-2 cells-100 µM and higherSignificant increase in cell death
Cyclamate Human Peripheral LymphocytesPHA10⁻² and 10⁻³ MImpaired DNA synthesis (decreased incorporation of tritiated thymidine)

Table 1: Comparative Effects of Artificial Sweeteners on Immune Cell Responses in vitro

Artificial SweetenerEffect on IL-6Effect on IL-10Effect on IFN-γOther Notable Effects
Aspartame SuppressiveNo significant effect reportedNo significant effectCytotoxic at high concentrations
Sucralose SuppressiveSuppressiveNo significant effect-
Saccharin SuppressiveNo significant effect reportedNo significant effect-
Acesulfame Potassium No significant effect in macrophagesNot reportedNot reportedIn vivo studies suggest pro-inflammatory potential
Neotame Not reportedNot reportedNot reportedInduces apoptosis and cell death in intestinal epithelial cells
Cyclamate Not reportedNot reportedNot reportedImpairs lymphocyte proliferation
Alitame No in vitro immunomodulatory data availableNo in vitro immunomodulatory data availableNo in vitro immunomodulatory data availableNo in vitro immunomodulatory data available

Table 2: Summary of Immunomodulatory Effects of Artificial Sweeteners on Key Cytokines and Immune Functions

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the immunomodulatory effects of artificial sweeteners in vitro.

Human Whole Blood Culture Assay for Cytokine Profiling

This assay provides a physiologically relevant model to study the effects of compounds on a mixed population of immune cells in their natural milieu.

Objective: To measure the production of cytokines by human whole blood cells in response to stimulation in the presence or absence of artificial sweeteners.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

  • Culture Setup: In a 96-well plate, whole blood is diluted with RPMI-1640 culture medium.

  • Treatment: Artificial sweeteners are added to the wells at various concentrations. Control wells receive the vehicle (e.g., sterile distilled water).

  • Stimulation: Immune cells are stimulated with either a mitogen like Phytohemagglutinin (PHA) to primarily activate T-lymphocytes, or with a bacterial component like Lipopolysaccharide (LPS) to activate monocytes and macrophages. Unstimulated controls are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, the plate is centrifuged, and the plasma supernatant is carefully collected.

  • Cytokine Quantification: The concentration of cytokines (e.g., IL-6, IL-10, IFN-γ) in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

Lymphocyte Proliferation Assay

This assay is used to assess the effect of substances on the ability of lymphocytes to proliferate in response to a stimulus.

Objective: To determine the impact of artificial sweeteners on the proliferation of lymphocytes.

Methodology (using [³H]-Thymidine Incorporation):

  • Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Culture Setup: PBMCs are seeded in a 96-well plate in a suitable culture medium.

  • Treatment and Stimulation: Cells are treated with different concentrations of artificial sweeteners and stimulated with a mitogen such as PHA. Unstimulated and untreated controls are included.

  • Incubation: The plate is incubated for a period that allows for cell division (e.g., 72-96 hours).

  • Radiolabeling: [³H]-Thymidine is added to each well for the final hours of incubation (e.g., 18 hours). Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Cell Harvesting: Cells are harvested onto a filter mat using a cell harvester.

  • Quantification: The amount of incorporated radioactivity is measured using a liquid scintillation counter. A decrease in counts per minute (CPM) in treated wells compared to stimulated controls indicates inhibition of proliferation.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of artificial sweeteners are mediated through various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involved in immune regulation and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) DNA DNA (κB sites) NFkB->DNA Translocates & Binds Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (e.g., IL-6) DNA->Cytokines Gene Transcription

NF-κB Signaling Pathway in Immune Cells.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell_Membrane T Cell Membrane cluster_TCell_Cytoplasm T Cell Cytoplasm cluster_downstream Downstream Signaling MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates NFAT NFAT -> Gene Transcription PLCg1->NFAT Initiates cascades leading to NFkB_path NF-κB -> Gene Transcription PLCg1->NFkB_path Initiates cascades leading to AP1 AP-1 -> Gene Transcription PLCg1->AP1 Initiates cascades leading to

T-Cell Activation Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis start Start: Isolate Immune Cells (e.g., PBMCs) culture Culture Cells in 96-well plate start->culture add_sweetener Add Artificial Sweetener culture->add_sweetener add_stimulant Add Stimulant (e.g., LPS, PHA) add_sweetener->add_stimulant incubate Incubate (24-96 hours) add_stimulant->incubate cytokine_analysis Cytokine Analysis (ELISA) incubate->cytokine_analysis proliferation_analysis Proliferation Assay ([3H]-Thymidine) incubate->proliferation_analysis cytotoxicity_analysis Cytotoxicity Assay (MTT/LDH) incubate->cytotoxicity_analysis

In Vitro Immunomodulation Assay Workflow.

Conclusion

The available in vitro evidence indicates that several common artificial sweeteners can modulate immune responses. Aspartame, sucralose, and saccharin have been shown to suppress the production of the pro-inflammatory cytokine IL-6 by stimulated human whole blood cells. Sucralose has also been observed to reduce the secretion of the regulatory cytokine IL-10. In contrast, limited in vitro studies on acesulfame potassium did not show a significant direct effect on pro-inflammatory cytokine gene expression in macrophages. Neotame has demonstrated cytotoxic and apoptotic effects on intestinal epithelial cells, while cyclamate has been found to impair lymphocyte proliferation.

It is crucial to note that these findings are from in vitro studies, and the concentrations used may not always reflect typical physiological exposure levels in humans. Further research, including in vivo studies and investigations into the underlying molecular mechanisms, is necessary to fully understand the immunological implications of consuming these artificial sweeteners. For drug development professionals, these findings highlight the potential for these common food additives to exert off-target immunomodulatory effects, a factor that may be relevant in the context of preclinical and clinical studies. The absence of in vitro immunomodulatory data for alitame underscores the need for further investigation into the biological activities of all commonly used artificial sweeteners.

References

Advantame vs. Sucralose: A Comparative Analysis of Their Effects on Gut Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a significant disparity in the available research on the effects of advantame and sucralose on gut epithelial cells. While numerous studies have investigated the impact of sucralose, there is a notable lack of specific experimental data concerning this compound's direct effects on the intestinal barrier. This guide provides a detailed analysis of the existing data for sucralose and contextualizes the information available for this compound, highlighting critical knowledge gaps for the research community.

Sucralose: An In-Depth Look at Its Impact on Gut Epithelial Integrity

Sucralose, a widely used non-caloric artificial sweetener, has been the subject of various in-vitro studies, primarily using the Caco-2 cell line, a model for the human intestinal epithelium. Research indicates that sucralose can influence several aspects of gut epithelial cell biology, including barrier function, tight junction protein expression, and cellular health.

At low concentrations (0.1 mM), sucralose has been shown to increase the permeability of the intestinal epithelial barrier.[1][2][3] This effect is linked to its interaction with the sweet taste receptor T1R3, which is expressed in the intestinal epithelium.[1][2] Activation of T1R3 by sucralose leads to a downregulation of claudin-3, a key protein responsible for sealing the tight junctions between epithelial cells. In contrast, some studies have reported that sucralose did not disrupt monolayer integrity in Caco-2 cells.

Furthermore, a metabolite of sucralose, sucralose-6-acetate, which can be produced in the gut, has been identified as genotoxic, capable of causing damage to DNA. This compound has also been shown to impair intestinal barrier integrity by damaging the "tight junctions" that connect epithelial cells, leading to a condition often described as "leaky gut".

Quantitative Data Summary: Sucralose
Experimental EndpointCell LineConcentrationDurationObserved EffectReference
Permeability (FITC-Dextran Assay) Caco-20.1 mM24 hoursSignificant increase in permeability
Caco-21 mMNot Specified~164% increase in permeability
Cell Viability (MTT/CCK-8 Assay) Caco-21000 µM (1 mM)24 hoursSignificant increase in viability
Caco-2>10 mM24-72 hoursDecreased cell viability
Apoptosis/Cell Death Caco-2≤ 1000 µM (1 mM)24 hoursNo impact on apoptosis or cell death
Tight Junction Protein Expression Caco-20.1 mM24 hoursDownregulation of Claudin-3 at the cell surface
Reactive Oxygen Species (ROS) Production Caco-20.1 mMNot SpecifiedNo significant increase in ROS production
Mitochondrial Bioenergetics Caco-20.5 - 50 mM3 - 24 hoursIncreased cellular reductive power (MTT assay)
Caco-20.5 and 5 mM3 hoursStimulated mitochondrial respiration
Experimental Protocols: Key Assays for Sucralose

1. Caco-2 Permeability Assay (FITC-Dextran)

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Treatment: The apical side of the Caco-2 monolayer is treated with sucralose at the desired concentration (e.g., 0.1 mM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., culture medium) is used for comparison. Lipopolysaccharide (LPS) can be used as a positive control for barrier disruption.

  • Permeability Measurement: After treatment, fluorescein isothiocyanate-dextran (FITC-dextran, e.g., 4 kDa) is added to the apical chamber. Samples are collected from the basolateral chamber at various time points.

  • Quantification: The fluorescence of the basolateral samples is measured using a fluorescence plate reader. The amount of FITC-dextran that has passed through the monolayer is calculated and used as an indicator of paracellular permeability.

2. Cell Viability Assay (MTT or CCK-8)

  • Cell Seeding: Caco-2 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are exposed to various concentrations of sucralose for 24, 48, or 72 hours.

  • Assay: The MTT or Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated. The reagent is metabolically reduced by viable cells to produce a colored formazan product.

  • Quantification: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. Tight Junction Protein Analysis (Whole-cell indirect ELISA)

  • Cell Culture and Treatment: Caco-2 cells are grown to confluence and treated with sucralose (e.g., 0.1 mM) for 24 hours.

  • Cell Surface Protein Detection: A whole-cell indirect ELISA is performed. Cells are fixed but not permeabilized to ensure only cell-surface proteins are detected. Primary antibodies specific to tight junction proteins (e.g., claudin-3) are added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Quantification: A chemiluminescent substrate is added, and the resulting light emission is measured with a luminometer. The signal intensity corresponds to the amount of the specific tight junction protein on the cell surface.

Signaling Pathway and Experimental Workflow

Sucralose_Effect_Pathway Sucralose Sucralose T1R3 Sweet Taste Receptor (T1R3) Sucralose->T1R3 Claudin3 Claudin-3 Expression (at cell surface) T1R3->Claudin3 Downregulates TJ_Complex Tight Junction Complex Permeability Increased Intestinal Permeability ('Leaky Gut') TJ_Complex->Permeability Leads to Claudin3->TJ_Complex

Sucralose-T1R3 signaling pathway leading to increased intestinal permeability.

Permeability_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell inserts differentiate 2. Culture for 21 days to form monolayer seed->differentiate treat 3. Treat monolayer with Sucralose (apical side) differentiate->treat add_fitc 4. Add FITC-Dextran to apical side treat->add_fitc sample 5. Collect samples from basolateral side over time add_fitc->sample measure 6. Measure fluorescence of basolateral samples sample->measure calculate 7. Calculate permeability vs. control measure->calculate

Experimental workflow for the Caco-2 intestinal permeability assay.

This compound: A Notable Absence of Direct Evidence

This compound is a high-intensity sweetener approved by the U.S. Food and Drug Administration (FDA). It is an N-substituted derivative of aspartame and is significantly sweeter than both sucrose and aspartame.

Despite its approved status, a thorough literature search reveals a significant lack of publicly available studies investigating the direct effects of this compound on gut epithelial cells. While some research has found that several FDA-approved sweeteners, including this compound, were toxic to digestive gut microbes in vitro, this research did not specifically examine the impact on the epithelial cells themselves. One study noted that this compound is rapidly hydrolyzed in simulated intestinal fluid. However, data comparable to that available for sucralose—regarding cell viability, barrier permeability, and tight junction protein expression in models like Caco-2—is not present in the current body of scientific literature.

The Case of Aspartame: A Potential, but Distinct, Reference Point

Given that this compound is a derivative of aspartame, examining the effects of aspartame on gut epithelial cells may offer some context, although it is crucial to note that these findings cannot be directly extrapolated to this compound.

Like sucralose, low concentrations of aspartame (0.1 mM) have been shown to increase epithelial barrier permeability through the T1R3 receptor and down-regulate claudin-3. However, unlike sucralose, aspartame was also found to induce the production of reactive oxygen species (ROS), which contributes to its effect on permeability. Furthermore, at high concentrations, aspartame has been observed to induce apoptosis and cell death in Caco-2 cells. Recent studies have also indicated that at commonly consumed levels, aspartame can induce cellular stress, inflammation, and epithelial barrier damage in gastrointestinal epithelial models.

Conclusion and Future Directions

The comparison between this compound and sucralose on gut epithelial cells is currently hampered by a significant data gap for this compound. While extensive in-vitro research has characterized the multifaceted effects of sucralose—and its metabolite sucralose-6-acetate—on intestinal barrier function, similar investigations into this compound are conspicuously absent from the published literature.

The available data suggests that sucralose can compromise gut barrier integrity, primarily through T1R3-mediated downregulation of tight junction proteins. For researchers, scientists, and drug development professionals, this underscores the importance of considering the potential off-target effects of excipients and additives on gastrointestinal health.

The lack of data on this compound represents a critical area for future research. To establish a comprehensive safety profile and to understand its biological activity in the gut, dedicated studies are urgently needed to investigate this compound's direct effects on intestinal epithelial cell viability, barrier function, tight junction integrity, and inflammatory responses. Such research is essential for making fully informed decisions regarding its use in food and pharmaceutical products.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.